molecular formula C18H40NO6P B6595650 Phytosphingosine 1-phosphate CAS No. 383908-62-1

Phytosphingosine 1-phosphate

Cat. No.: B6595650
CAS No.: 383908-62-1
M. Wt: 397.5 g/mol
InChI Key: AYGOSKULTISFCW-KSZLIROESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phytosphingosine 1-phosphate is a phosphosphingolipid that is phytosphingosine bearing a phospho group at position 1. It has a role as a Saccharomyces cerevisiae metabolite. It is functionally related to a phytosphingosine. It is a conjugate acid of a phytosphingosine 1-phosphate(1-).

Properties

IUPAC Name

[(2S,3S,4R)-2-amino-3,4-dihydroxyoctadecyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H40NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18(21)16(19)15-25-26(22,23)24/h16-18,20-21H,2-15,19H2,1H3,(H2,22,23,24)/t16-,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGOSKULTISFCW-KSZLIROESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(COP(=O)(O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](COP(=O)(O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30959310
Record name 2-Amino-3,4-dihydroxyoctadecyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30959310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383908-62-1
Record name 2-Amino-3,4-dihydroxyoctadecyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30959310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

PhS1P vs. Sphingosine 1-phosphate: Structural Determinants of Signaling and Metabolism

[1]

Executive Summary

While Sphingosine 1-phosphate (S1P) is widely recognized as the canonical regulator of lymphocyte trafficking and vascular integrity, Phytosphingosine-1-phosphate (PhS1P) represents a structurally distinct, evolutionarily conserved analog with unique pharmacological properties.[1]

This technical guide dissects the critical differences between these two bioactive lipids. For drug development professionals, the defining distinction lies in receptor selectivity : while S1P is a pan-agonist for S1PR1-5, PhS1P exhibits a ~70-fold higher affinity for S1PR4 compared to S1P, suggesting a specialized role in lymphoid tissue modulation and epidermal homeostasis.[1]

Structural Biochemistry: The C4-C5 Divergence[1]

The functional divergence between S1P and PhS1P originates from a single modification on the sphingoid backbone at the C4 and C5 positions.

Comparative Chemical Architecture
FeatureSphingosine 1-phosphate (S1P) Phytosphingosine-1-phosphate (PhS1P)
Backbone Nomenclature Sphingosine (d18:[1][2][3]1)Phytosphingosine (t18:[1][3][4][5]0)
C4-C5 Bond Trans-double bond (Unsaturated)Single bond (Saturated)
C4 Substituent HydrogenHydroxyl group (-OH)
Polarity AmphipathicIncreased polarity (due to extra -OH)
Conformation Rigid planar region at C4-C5Flexible C4-C5 with H-bonding potential
Primary Source Mammalian cell membranesPlants, Fungi, Mammalian Epidermis
Structural Implications

The trans-double bond in S1P confers a specific planar rigidity essential for the hydrophobic pocket of S1PR1. In contrast, the C4-hydroxyl group in PhS1P introduces a hydrogen bond donor/acceptor site.[1] This structural alteration drastically changes the ligand's interaction with the receptor binding pocket, particularly in the S1PR4 subtype, where the pocket accommodates the extra polar group more favorably than the rigid alkene of S1P.

Receptor Pharmacology: The S1PR4 Anomaly

For researchers targeting immune modulation, the affinity profile of PhS1P offers a "cleaner" pathway to S1PR4 activation than the pan-activity of S1P.

Binding Affinity Profiles ( / )
  • S1P (Canonical Ligand): High affinity (nM range) for S1PR1, S1PR2, S1PR3, and S1PR5.[1] Lower affinity for S1PR4 (~100 nM).[1]

  • PhS1P (Selective Ligand):

    • S1PR4: High Affinity (~1.6 nM). [1]

    • S1PR1-3, 5: Lower potency/efficacy compared to S1P.[1]

Mechanism of Action: S1PR4 is predominantly expressed in lymphoid tissues (spleen, bone marrow, leukocytes).[1] The high affinity of PhS1P for S1PR4 suggests it may be the primary endogenous regulator of this receptor, rather than S1P. This has profound implications for drug discovery: agonists mimicking the PhS1P C4-hydroxyl motif may achieve lymphoid selectivity without the bradycardia risks associated with S1PR1 activation.

ReceptorSelectivitycluster_receptorsReceptor SubtypesS1PS1P(d18:1)S1PR1S1PR1(Trafficking)S1P->S1PR1High Affinity(Primary Ligand)S1PR3S1PR3(Vascular Tone)S1P->S1PR3High AffinityS1PR4S1PR4(Lymphoid/Skin)S1P->S1PR4Low Affinity(~119 nM)PhS1PPhS1P(t18:0)PhS1P->S1PR1Low PotencyPhS1P->S1PR4Ultra-High Affinity(~1.6 nM)

Figure 1: Differential receptor affinity showing the selective dominance of PhS1P for the S1PR4 subtype.

Metabolic Pathways: Synthesis and Degradation

Both lipids share the same degradation machinery, leading to potential "metabolic competition" when both are present (e.g., in skin tissue).

Synthesis
  • S1P: Generated by Sphingosine Kinases (SphK1/2) phosphorylating Sphingosine.[1][6][7]

  • PhS1P: Generated by Sphingosine Kinases phosphorylating Phytosphingosine.[1][2][3][7] Note that Phytosphingosine is derived from the hydroxylation of Dihydroceramide (via DES2 enzyme) or dietary sources.

Degradation (The Lyase Bottleneck)

Both S1P and PhS1P are irreversible substrates for S1P Lyase (SPL) .[2][8][9][10]

  • Reaction: Cleavage of the C2-C3 carbon bond.[1][2][10][11]

  • S1P Products: trans-2-hexadecenal + Phosphoethanolamine.[1]

  • PhS1P Products: 2-hydroxy-hexadecanal + Phosphoethanolamine.[1]

Experimental Insight: Because both lipids compete for the active site of SPL, exogenous application of PhS1P (e.g., in dermatological formulations) may transiently inhibit the degradation of endogenous S1P, effectively raising local S1P levels. This "sparing effect" must be accounted for in pharmacokinetic modeling.[1]

MetabolicPathwaySphSphingosineSphKSphingosine Kinase(SphK1/2)Sph->SphKPhytoSphPhytosphingosinePhytoSph->SphKS1PS1PSphK->S1PPhS1PPhS1PSphK->PhS1PSPLS1P Lyase(SPL)S1P->SPLPhS1P->SPLProd_S1PHexadecenal +PhosphoethanolamineSPL->Prod_S1PCleavage (C2-C3)Prod_PhS1P2-OH-Hexadecanal +PhosphoethanolamineSPL->Prod_PhS1PCleavage (C2-C3)

Figure 2: Convergent degradation pathways. Note that both lipids compete for S1P Lyase.[1]

Experimental Protocols

Solubility and Handling

PhS1P is significantly more polar than S1P due to the tri-hydroxy backbone. Standard S1P solubilization protocols (using BSA) may require modification.

Protocol: Preparation of 1 mM PhS1P Stock

  • Vehicle: Prepare a solution of PBS (pH 7.4) containing 4 mg/mL fatty acid-free Bovine Serum Albumin (BSA).[1]

  • Dissolution: Add PhS1P powder directly to the BSA/PBS vehicle.

  • Sonication (Critical): PhS1P aggregates more readily than S1P. Sonicate in a water bath at 37°C for 15–20 minutes until the solution is perfectly clear.

    • Note: S1P usually dissolves with mild vortexing/warming; PhS1P requires ultrasonic energy to disrupt intermolecular H-bonding.[1]

  • Storage: Aliquot into glass vials (avoid plastic to prevent adsorption) and store at -20°C. Stable for 3 months.

Detection via LC-MS/MS

When analyzing biological samples (especially skin or plant-derived material), you must separate S1P from PhS1P chromatographically.[1]

  • Column: C18 Reverse Phase.[1]

  • Differentiation: PhS1P elutes earlier than S1P due to higher polarity.[1]

  • MRM Transitions:

    • S1P: 380.2 → 264.2[1]

    • PhS1P: 398.2 → 282.2 (Mass shift of +18 Da due to -OH, +2 Da due to saturation).[1]

References

  • Phytosphingosine-1-phosphate: a high affinity ligand for the S1P(4)/Edg-6 receptor. Biochemical and Biophysical Research Communications. [Link][1]

  • Sphingosine 1-phosphate lyase (SPL) in development and disease. International Journal of Clinical and Experimental Pathology. [Link][1]

  • Phytosphingosine-1-phosphate and epidermal growth factor synergistically restore extracellular matrix in human dermal fibroblasts. International Journal of Molecular Medicine. [Link][1]

  • Sphingosine-1-phosphate metabolism: A structural perspective. Journal of Cell Science. [Link][1]

PhS1P Signaling Pathway Activation in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract Phytosphingosine-1-phosphate (PhS1P) is a bioactive sphingolipid metabolite structurally distinct from the canonical Sphingosine-1-phosphate (S1P).[1] While S1P acts as a pan-agonist for S1P receptors 1–5, PhS1P exhibits a unique pharmacological profile, most notably displaying a significantly higher affinity for the S1P4 receptor (S1PR4) compared to S1P itself (


 ~1.6 nM vs. ~119 nM).[1] This guide details the mechanisms of PhS1P signaling, its preferential activation of the Gi/G12/13 axes, and the precise experimental protocols required to solubilize and utilize this lipid in mammalian cell culture.

Introduction: The PhS1P vs. S1P Paradigm

In mammalian cells, sphingolipid signaling is dominated by S1P (d18:1 phosphate). However, PhS1P (t18:0 phosphate), derived from phytosphingosine, represents a critical signaling variance, particularly in tissues with high phytosphingosine content (e.g., cutaneous stratum corneum) or in lymphoid cells expressing S1PR4.

Structural and Functional Divergence
  • S1P (Sphingosine-1-phosphate): Contains a double bond at C4-C5 (trans). Acts as a potent chemotactic signal via S1PR1.[2]

  • PhS1P (Phytosphingosine-1-phosphate): Saturated alkyl chain with a hydroxyl group at C4. This structural rigidity alters receptor binding pocket interaction, conferring high selectivity and potency for S1PR4 , a receptor often neglected in general S1P studies.

FeatureS1P (d18:1)PhS1P (t18:0)
Primary Receptor Affinity S1PR1, S1PR3 (High)S1PR4 (Very High)
S1PR4 Affinity (

)
~119 nM~1.6 nM
G-Protein Coupling Gi, Gq, G12/13Gi, G12/13 (Negligible Gq)
Primary Physiological Role Chemotaxis, Vascular ToneImmune Suppression, Cytoskeletal Remodeling

Mechanism of Action: The S1PR4 Signaling Axis[3]

PhS1P activation of S1PR4 triggers a distinct signaling cascade that differs from the proliferative/migratory signals of S1PR1. S1PR4 couples primarily to


 and 

, leading to unique cellular outcomes such as cell rounding and inhibition of proliferation, rather than chemotaxis.[3]
The Signaling Cascade
  • Ligand Binding: PhS1P binds the transmembrane pocket of S1PR4.

  • 
     Activation (Dominant Pathway): 
    
    • Recruits RhoGEFs (PDZ-RhoGEF/LARG).

    • Activates RhoA GTPase.

    • Promotes actin polymerization and stress fiber formation, leading to cell rounding and cytoskeletal tension.

  • 
     Activation: 
    
    • Inhibits Adenylyl Cyclase (AC), reducing cAMP levels.

    • Activates the RAS-ERK pathway, though often with lower efficacy than S1PR1, resulting in differentiation rather than rapid proliferation.

Pathway Visualization

The following diagram illustrates the PhS1P-driven activation of S1PR4 and its downstream divergence from canonical S1P signaling.

PhS1P_Signaling PhS1P PhS1P (Ligand) S1PR4 S1PR4 Receptor (Lymphoid/Skin) PhS1P->S1PR4 High Affinity (Kd 1.6nM) Gi Gα-i Complex S1PR4->Gi Secondary Coupling G1213 Gα-12/13 Complex S1PR4->G1213 Primary Coupling AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK1/2 MAPK Gi->ERK Phosphorylation RhoA RhoA GTPase G1213->RhoA Activates Rounding Cytoskeletal Remodeling (Cell Rounding) RhoA->Rounding Stress Fibers cAMP ↓ cAMP Levels AC->cAMP Diff Differentiation / Immune Suppression ERK->Diff

Caption: PhS1P preferentially binds S1PR4, driving RhoA-mediated cytoskeletal changes via G12/13 and modulating cAMP/ERK via Gi.

Experimental Protocol: Preparation and Delivery

PhS1P is highly hydrophobic and prone to micelle formation or precipitation in aqueous media. Direct addition to cell culture media will result in poor bioavailability and inconsistent data. The BSA-Complexing Method is the gold standard for delivery.

Materials Required[5]
  • PhS1P Powder : Store at -20°C, desiccated.

  • Solvent : Methanol (HPLC grade).

  • Carrier : Fatty Acid-Free Bovine Serum Albumin (FAF-BSA). Note: Standard BSA contains interfering lipids.

  • Equipment : Nitrogen stream (or speed vac), Sonicator bath (heated), 37°C water bath.

Step-by-Step Solubilization Protocol

Step 1: Stock Solution Preparation (Methanol)

  • Dissolve PhS1P powder in warm methanol (37°C) to a concentration of 0.5 mg/mL .

  • Sonicate in a water bath for 5–10 minutes until the solution is clear. PhS1P is less soluble than S1P; ensure no particulates remain.

Step 2: Evaporation

  • Aliquot the required amount of methanolic stock into a sterile glass vial.

  • Evaporate the methanol completely using a stream of dry nitrogen gas. Rotate the vial to create a thin, uniform film on the bottom.

    • Critical: Do not over-dry to the point of "cracking," but ensure all solvent is removed to prevent cytotoxicity.

Step 3: BSA Complexing (The "Carrier" Step)

  • Prepare a 4 mg/mL (0.4%) FAF-BSA solution in PBS or serum-free media. Warm to 37°C.[4][5][6]

  • Add the warm BSA solution to the dried lipid film to achieve a final PhS1P concentration of 125 µM .

  • Incubate : Place in a 37°C water bath for 30 minutes.

  • Sonicate : Sonicate the vial for 10–15 minutes. The solution should turn from a hazy suspension to an optically clear or slightly opalescent solution. This indicates the lipid has intercalated into the BSA hydrophobic pockets.

Step 4: Cell Treatment

  • Dilute the 125 µM Stock 1:100 or 1:1000 into culture media to achieve final assay concentrations (typically 100 nM – 1 µM ).

  • Control: Always run a "Vehicle Control" containing the same concentration of BSA/PBS without lipid.

Workflow Diagram

Protocol_Workflow cluster_0 Phase 1: Solubilization cluster_1 Phase 2: Complexing cluster_2 Phase 3: Application Step1 Dissolve PhS1P in Methanol (37°C) Step2 Nitrogen Dry to Thin Film Step1->Step2 Step3 Add 4mg/mL FAF-BSA (37°C) Step2->Step3 Step4 Sonicate & Incubate (30 mins) Step3->Step4 Step5 125 µM Stock (Clear Solution) Step4->Step5 Step6 Treat Cells (100 nM - 1 µM) Step5->Step6

Caption: Critical workflow for generating bioactive PhS1P-BSA complexes.

Validating Pathway Activation

To confirm PhS1P signaling in your model (e.g., T-cells, Keratinocytes, CHO-S1P4), use the following readouts:

Functional Assays
AssayExpected Result (S1PR4 Activation)Notes
Western Blot Phospho-ERK1/2 (Thr202/Tyr204) increasePeak activation usually at 5–15 mins.
cAMP ELISA Reduction in forskolin-induced cAMPConfirm

coupling.
Actin Staining Increased stress fibers / Cell roundingPhalloidin stain. Distinct from S1P1-mediated spreading.[7]
Migration Inhibition of chemotaxisUnlike S1P1 (which promotes migration), S1P4 often suppresses it.
Troubleshooting
  • Precipitation: If the stock solution is cloudy, the BSA complexing failed. Re-sonicate at 37°C. Do not filter sterilize the stock immediately after sonication as lipid may be lost on the membrane; filter the dilute media if necessary.

  • No Signal: Check S1PR4 expression levels via qPCR. PhS1P efficacy is negligible in cells lacking S1PR4 (unless high concentrations cross-activate S1PR1).

References

  • Phytosphingosine 1-phosphate: a high affinity ligand for the S1P(4)/Edg-6 receptor. Source:[1] National Institutes of Health (NIH) / PubMed Summary: Identifies PhS1P as a high-affinity ligand (

    
     1.6 nM) for S1PR4, superior to S1P.[1]
    URL:[Link]
    
  • The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13. Source:[3] Journal of Cellular Biochemistry Summary: Defines the downstream signaling of S1P4, specifically the G12/13-Rho axis causing cell rounding. URL:[Link][3]

  • Sphingosine 1-phosphate (S1P) and S1P Signaling Pathway Modulators. Source: Cells (MDPI) Summary: Comprehensive review of S1P receptor subtypes, signaling pathways, and therapeutic modulation. URL:[Link]

Sources

An In-depth Technical Guide to the High-Affinity Binding of Phytosphingosine 1-Phosphate to the S1P4 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine 1-phosphate (S1P) receptors, a class of G protein-coupled receptors (GPCRs), are pivotal regulators of numerous physiological processes, making them attractive targets for therapeutic intervention. Among the five identified S1P receptor subtypes, S1P4 has garnered significant interest due to its restricted expression profile, primarily within the hematopoietic and lymphoid tissues, suggesting a key role in immune cell trafficking and function. While S1P is the endogenous ligand for all S1P receptors, the naturally occurring analog, phytosphingosine 1-phosphate (P1P), demonstrates a remarkably higher binding affinity for the S1P4 receptor. This guide provides a comprehensive technical overview of the binding characteristics of P1P to the S1P4 receptor, delving into the structural basis of this high affinity, the downstream signaling consequences, and detailed methodologies for its characterization.

Introduction: The S1P4 Receptor and its Ligands

The sphingosine 1-phosphate signaling axis plays a crucial role in a myriad of cellular functions, including proliferation, survival, migration, and differentiation.[1][2] This signaling is mediated by a family of five GPCRs, termed S1P1-5.[3] The S1P4 receptor, encoded by the S1PR4 gene, is distinguished by its limited tissue distribution, with high expression levels in hematopoietic cells and lymphoid organs.[2][4] This localized expression pattern implicates S1P4 as a potential therapeutic target for modulating immune responses with potentially fewer off-target effects compared to more ubiquitously expressed S1P receptors.[5]

The endogenous ligand for S1P receptors is S1P, a bioactive sphingolipid metabolite.[6] However, other naturally occurring sphingolipid phosphates, such as phytosphingosine 1-phosphate (P1P), also interact with these receptors. P1P is structurally distinct from S1P, possessing an additional hydroxyl group at the C4 position of the sphingoid base. This seemingly minor structural modification has profound implications for its interaction with the S1P4 receptor.

Unraveling the High Affinity: P1P as a Potent S1P4 Ligand

Extensive research has unequivocally established that P1P binds to the S1P4 receptor with significantly higher affinity than S1P.[4] Radioligand binding assays have been instrumental in quantifying this difference.

Binding Affinity Determination: A Quantitative Comparison

Competition binding assays are the gold standard for determining the binding affinity of unlabeled ligands. In this setup, a radiolabeled ligand with known affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor ligand (in this case, P1P or S1P). The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Studies utilizing radiolabeled S1P have demonstrated that P1P exhibits a Ki value for the S1P4 receptor in the low nanomolar range, approximately 1.6 nM.[4] In stark contrast, the Ki of S1P for the S1P4 receptor is nearly 50-fold higher, around 119 nM.[4] This substantial difference underscores the preferential binding of P1P to the S1P4 receptor.

LigandBinding Affinity (Ki) for S1P4 ReceptorReference
Phytosphingosine 1-Phosphate (P1P)~1.6 nM[4]
Sphingosine 1-Phosphate (S1P)~119 nM[4]

Table 1: Comparative Binding Affinities of P1P and S1P for the S1P4 Receptor. This table summarizes the reported inhibitory constants (Ki) of P1P and S1P for the S1P4 receptor, highlighting the significantly higher affinity of P1P.

The Structural Basis for High-Affinity Binding

The enhanced affinity of P1P for the S1P4 receptor is attributed to specific molecular interactions within the receptor's binding pocket. While a definitive co-crystal structure of P1P bound to S1P4 is not yet available, computational modeling and site-directed mutagenesis studies of S1P receptors provide valuable insights.[3][7]

The binding of sphingolipid phosphates to S1P receptors is a two-part interaction: the polar headgroup containing the phosphate and amine moieties engages with charged and polar residues in the extracellular loops and the upper transmembrane domains, while the hydrophobic tail inserts into a deep, greasy pocket within the transmembrane bundle.[3]

It is hypothesized that the additional hydroxyl group on the C4 position of P1P's sphingoid backbone allows for the formation of an additional hydrogen bond with residues within the S1P4 binding pocket. This extra point of contact likely stabilizes the ligand-receptor complex, resulting in a lower dissociation rate and, consequently, a higher binding affinity. Key residues in transmembrane domains 3, 4, and 5 of S1P4 are thought to be crucial for this interaction.[1][7]

cluster_S1P4 S1P4 Receptor Binding Pocket cluster_P1P Phytosphingosine 1-Phosphate (P1P) TM3 TM3 TM4 TM4 TM5 TM5 Hydrophobic_Pocket Hydrophobic Pocket Phosphate_Group Phosphate Group Phosphate_Group->TM3 Ionic Interaction Amine_Group Amine Group Amine_Group->TM3 Ionic Interaction C4_Hydroxyl C4-Hydroxyl Group C4_Hydroxyl->TM4 Hydrogen Bond (Hypothesized) Hydrophobic_Tail Hydrophobic Tail Hydrophobic_Tail->Hydrophobic_Pocket Hydrophobic Interactions

Figure 1: Hypothesized Binding Mode of P1P in the S1P4 Receptor. This diagram illustrates the key interactions between P1P and the S1P4 binding pocket.

Functional Consequences of High-Affinity P1P Binding

The high-affinity binding of P1P to the S1P4 receptor translates into potent agonism, initiating a cascade of downstream signaling events. The S1P4 receptor is known to couple to multiple G protein subtypes, primarily Gαi, Gαo, and Gα12/13.[5]

Downstream Signaling Pathways

Activation of these G proteins by P1P-bound S1P4 leads to the modulation of several key intracellular signaling pathways:

  • MAPK/ERK Pathway: Activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a common downstream event of S1P4 signaling.[5] This pathway is crucial for regulating cell proliferation, differentiation, and survival.

  • Phospholipase C (PLC) Pathway: S1P4 activation can also stimulate Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively, influencing a variety of cellular processes.

  • Rho GTPase Pathway: Coupling to Gα12/13 activates the small GTPase Rho, a master regulator of the actin cytoskeleton. This is particularly important for S1P4-mediated effects on cell morphology and motility.[7]

P1P P1P S1P4 S1P4 P1P->S1P4 G_alpha_i_o Gαi/o S1P4->G_alpha_i_o G_alpha_12_13 Gα12/13 S1P4->G_alpha_12_13 AC Adenylyl Cyclase G_alpha_i_o->AC PLC Phospholipase C G_alpha_i_o->PLC MAPK_ERK MAPK/ERK Pathway G_alpha_i_o->MAPK_ERK RhoGEF RhoGEF G_alpha_12_13->RhoGEF cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG RhoA RhoA Activation RhoGEF->RhoA Gene_Expression Altered Gene Expression cAMP->Gene_Expression Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Cytoskeletal_Rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_Rearrangement Cell_Proliferation_Survival Cell Proliferation & Survival MAPK_ERK->Cell_Proliferation_Survival Cell_Migration Cell Migration Cytoskeletal_Rearrangement->Cell_Migration

Figure 2: S1P4 Downstream Signaling Pathways Activated by P1P. This diagram outlines the major signaling cascades initiated upon P1P binding to the S1P4 receptor.

Functional Cellular Responses

The activation of these signaling pathways by P1P culminates in distinct cellular responses, particularly in immune cells:

  • T-Cell Proliferation and Cytokine Secretion: S1P4 activation has been shown to inhibit T-cell proliferation and modulate the secretion of cytokines. Specifically, it can suppress the release of effector cytokines like IL-2 and IFN-γ, while enhancing the secretion of the anti-inflammatory cytokine IL-10.[8]

  • Cell Migration: The role of S1P4 in cell migration is complex and appears to be cell-type dependent. While some studies suggest it promotes cell migration, others indicate it does not transduce chemotactic signals in T-cells in the same manner as S1P1.[7][8] This highlights the potential for functional selectivity, where different ligands can bias the receptor towards specific signaling pathways and cellular outcomes.

Experimental Protocols for Characterizing P1P-S1P4 Interaction

A robust characterization of the P1P-S1P4 interaction requires a combination of binding and functional assays. The following are detailed, self-validating protocols for key experiments.

Radioligand Binding Assay (Competition Format)

This protocol is designed to determine the binding affinity (Ki) of P1P for the S1P4 receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing the human S1P4 receptor (e.g., CHO or HEK293 cells).

  • Radiolabeled S1P (e.g., [³³P]S1P).

  • Unlabeled P1P and S1P of high purity.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and a scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize cells expressing S1P4 in a hypotonic buffer and pellet the membranes by ultracentrifugation. Resuspend the membrane pellet in the binding buffer and determine the protein concentration using a standard assay (e.g., BCA or Bradford).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: S1P4 membranes, radiolabeled S1P (at a concentration near its Kd), and binding buffer.

    • Non-specific Binding: S1P4 membranes, radiolabeled S1P, and a high concentration of unlabeled S1P (e.g., 10 µM).

    • Competition: S1P4 membranes, radiolabeled S1P, and varying concentrations of unlabeled P1P (or S1P for comparison).

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes). The optimal incubation time should be determined empirically.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the S1P4 receptor upon ligand binding.

Materials:

  • S1P4-expressing cell membranes.

  • [³⁵S]GTPγS.

  • Unlabeled P1P and S1P.

  • GTPγS binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP).

  • Scintillation proximity assay (SPA) beads (optional, for a non-filtration-based method).

Protocol:

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Basal Binding: S1P4 membranes, [³⁵S]GTPγS, and GTPγS binding buffer.

    • Agonist-stimulated Binding: S1P4 membranes, [³⁵S]GTPγS, and varying concentrations of P1P (or S1P).

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Termination and Detection (Filtration Method):

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Determine the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Termination and Detection (SPA Method):

    • Add SPA beads to each well and incubate to allow the beads to capture the membrane-bound [³⁵S]GTPγS.

    • Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values for P1P and S1P.

Therapeutic Implications and Future Directions

The high affinity and potency of P1P at the S1P4 receptor, coupled with the receptor's restricted expression in the immune system, make this interaction a compelling area for drug discovery. Selective S1P4 agonists, inspired by the structure of P1P, could offer a more targeted approach to modulating immune responses in autoimmune diseases and certain cancers, potentially with an improved safety profile over less selective S1P receptor modulators.[5]

Future research should focus on elucidating the precise structural details of the P1P-S1P4 interaction through co-crystallization studies. Furthermore, a deeper understanding of the functional selectivity of P1P at S1P4, and how this differs from S1P, will be crucial for designing novel therapeutics that can fine-tune the desired cellular responses. The development of selective S1P4 antagonists will also be invaluable tools for dissecting the physiological and pathophysiological roles of this receptor.

Conclusion

Phytosphingosine 1-phosphate stands out as a high-affinity endogenous ligand for the S1P4 receptor, exhibiting a binding affinity nearly 50 times greater than that of S1P. This enhanced affinity, likely due to an additional hydrogen bond formed by its C4-hydroxyl group, translates into potent receptor activation and distinct downstream signaling events that regulate immune cell function. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate this important ligand-receptor interaction, paving the way for the development of novel and selective S1P4-targeted therapies.

References

  • Holdsworth, G., & Parrill, A. L. (2007). Sphingosine 1-phosphate analogue recognition and selectivity at S1P4 within the endothelial differentiation gene family of receptors. Biochemical Journal, 405(1), 155–163. [Link]

  • Parrill, A. L. (2007). Sphingosine 1-phosphate analogue recognition and selectivity at S1P4 within the endothelial differentiation gene family of receptors. Biochemical Journal, 405(1), 155-163. [Link]

  • Davis, M. D., Clemens, J. J., Macdonald, T. L., & Lynch, K. R. (2005). Pharmacological characterization of human S1P4 using a novel radioligand, [4,5-3H]-dihydrosphingosine-1-phosphate. Molecular Pharmacology, 68(5), 1255–1263. [Link]

  • Candelore, M. R., Wright, M. J., Tota, M. R., Milligan, J., Shei, G. J., Bergstrom, J. D., & Mandala, S. M. (2002). Phytosphingosine 1-phosphate: a high affinity ligand for the S1P(4)/Edg-6 receptor. Biochemical and Biophysical Research Communications, 297(3), 600–606. [Link]

  • Brown, S., & Martin, S. L. (2010). Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Graler, M. H., & Goetzl, E. J. (2004). Type 4 sphingosine 1-phosphate G protein-coupled receptor (S1P4) transduces S1P effects on T cell proliferation and cytokine secretion without signaling migration. The FASEB Journal, 18(11), 1214–1216. [Link]

  • Yuan, D., Liu, Z., Kaindl, J., Maeda, S., Zhao, P., Sun, J., ... & Xu, Y. (2022). Structural insights into sphingosine-1-phosphate receptor activation. Proceedings of the National Academy of Sciences, 119(16), e2120729119. [Link]

  • Zarrinmayeh, H., & Gfesser, G. A. (2021). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. International Journal of Molecular Sciences, 22(16), 8878. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sphingosine 1-phosphate. Retrieved February 8, 2024, from [Link]

  • Request PDF. (2025). Structural Basis of FTY720 (Gilenya) Phosphate Selectivity of the Sphingosine 1‐Phosphate Receptor Subtype 1. [Link]

Sources

Technical Deep Dive: Phytosphingosine vs. Phytosphingosine 1-Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Structural Base vs. The Transient Signal

In the architecture of sphingolipid biology, Phytosphingosine (PHS) and Phytosphingosine 1-Phosphate (P1P) represent two distinct functional states of the same structural backbone. While they differ chemically by only a single phosphate group at the C1 position, this modification dictates a complete inversion of biological fate:

  • Phytosphingosine (PHS) is a structural accumulation node .[1] It is a stable lipid base, primarily functioning as a precursor for Ceramide NP (a critical component of the skin barrier) and possessing inherent antimicrobial and anti-inflammatory properties via membrane perturbation.

  • Phytosphingosine 1-Phosphate (P1P) is a transient signaling agonist .[1] It is a potent, high-affinity ligand for specific G-protein coupled receptors (specifically S1P4), acting as an immune modulator before being rapidly degraded by lyases.[1]

For drug development, distinguishing these two is critical: PHS is a target for topical formulation and barrier repair , while P1P is a target for immune modulation and receptor pharmacology .

Physicochemical & Structural Divergence

The defining structural feature of the phytosphingoid backbone is the hydroxyl group at the C-4 position (4-hydroxysphinganine), distinguishing it from sphingosine (which has a trans-double bond at C4-C5).

Table 1: Comparative Physicochemical Profile
FeaturePhytosphingosine (PHS)Phytosphingosine 1-Phosphate (P1P)
IUPAC Name (2S,3S,4R)-2-aminooctadecane-1,3,4-triol(2S,3S,4R)-2-amino-3,4-dihydroxyoctadecyl dihydrogen phosphate
Molecular Weight ~317.5 g/mol ~397.5 g/mol
Polarity Amphiphilic (Lipid Base)Zwitterionic / Highly Polar Headgroup
Solubility Soluble in Ethanol, DMSO, warm MeOH.[1] Insoluble in water.[1]Insoluble in organic solvents alone.[1] Soluble in alkaline water or BSA-complexed aqueous buffers.[1]
Primary State Cationic (at physiological pH)Zwitterionic (Inter- and intra-molecular salt bridges)
Cellular Localization Stratum corneum (extracellular), ER membranes.[1]Cytosol (transient), Plasma (albumin-bound).[1]

Biosynthesis and Enzymatic Regulation

The conversion between PHS and P1P is governed by the "Sphingolipid Rheostat," but with critical species-specific nuances that differ from the canonical Sphingosine/S1P pathway.

The Kinase Specificity Paradox

While Sphingosine Kinases (SphK1/2) universally phosphorylate Sphingosine to S1P, their activity toward Phytosphingosine is highly variable:

  • Mammalian SphK1: Exhibits low catalytic efficiency for PHS compared to Sphingosine.[1] This limits the endogenous accumulation of P1P in mammalian tissues under homeostatic conditions.

  • Plant/Yeast Kinases: Efficiently phosphorylate PHS.[1] Consequently, P1P is a major signaling molecule in plants (mediating stomatal closure via GPA1) and yeast (stress response).[1]

Diagram 1: The Phytosphingolipid Metabolic Fork

This diagram illustrates the divergent fates: PHS is funneled into barrier lipids (Ceramides), while P1P is a tightly regulated signaling off-shoot.

MetabolicPathway PHS Phytosphingosine (Accumulation Node) P1P Phytosphingosine 1-Phosphate (P1P) (Signaling Node) PHS->P1P Phosphorylation Ceramide Phytoceramide (Ceramide NP) (Barrier Function) PHS->Ceramide Acylation (Dominant Pathway) P1P->PHS Dephosphorylation Degradation Hexadecenal + Phosphoethanolamine P1P->Degradation Cleavage SphK Sphingosine Kinase (SphK1/2) (Rate Limiting) SPP S1P Phosphatase (Recycling) CerS Ceramide Synthase (CERS3/6) SPL S1P Lyase (Irreversible)

Caption: The Phytosphingolipid Rheostat. Note the dominant flux toward Ceramide synthesis in mammalian skin, contrasting with the transient nature of P1P.

Signaling & Mechanism of Action[2]

This is the most critical distinction for researchers. PHS acts via physical membrane intercalation , whereas P1P acts via receptor-ligand binding .[1]

Phytosphingosine (PHS): The Antimicrobial & Barrier Agent
  • Mechanism: PHS is a cationic lipid.[1] It inserts into the negatively charged bacterial cell membranes, causing depolarization and pore formation.

  • Nuclear Signaling: PHS can induce apoptosis in keratinocytes via mitochondrial stress and potential interactions with PPARγ (Peroxisome Proliferator-Activated Receptor gamma), though this is often indirect.[1]

Phytosphingosine 1-Phosphate (P1P): The S1P4 Super-Agonist

Unlike S1P, which binds broadly to S1PR1-5, P1P displays a unique selectivity profile.[1]

  • S1P4 Selectivity: Research indicates P1P (PhS1P) binds to the S1P4 receptor with significantly higher affinity (

    
    ) than the endogenous ligand S1P (
    
    
    
    ) [1].[2]
  • Immune Implication: Since S1P4 is predominantly expressed in lymphoid tissue (T-cells, dendritic cells), P1P is a potent modulator of immune cell trafficking and differentiation, potentially more specific than S1P itself.

Diagram 2: Differential Signaling Cascades

Signaling PHS Phytosphingosine (PHS) Membrane Bacterial Membrane (Anionic Lipids) PHS->Membrane Intercalation Mito Mitochondria (MOMP) PHS->Mito Stress Response P1P Phytosphingosine 1-Phosphate (P1P) S1P4 S1P Receptor 4 (Gi/G12/13 Coupled) P1P->S1P4 High Affinity Binding (Kd ~1.6 nM) Lysis Membrane Depolarization (Antimicrobial) Membrane->Lysis Immune Cytokine Modulation Chemotaxis S1P4->Immune Gi Signaling Apoptosis Apoptosis (Caspase Activation) Mito->Apoptosis

Caption: Mechanistic divergence.[1] PHS targets physical membranes and organelles, while P1P specifically targets the S1P4 receptor on immune cells.

Experimental Protocols: Self-Validating Systems

Handling these lipids requires strict adherence to solubility protocols to avoid experimental artifacts (e.g., precipitation interpreted as "inactivity").[1]

Protocol A: Solubilization for Cell Culture (The BSA Method)

Why this matters: P1P is hydrophobic and will adhere to plastic or precipitate in media without a carrier.[1]

  • Preparation of Stock: Dissolve P1P powder in methanol:water (95:5) with trace NH4OH to aid ionization.[1] Store at -80°C.

  • Carrier Preparation: Prepare a 4 mg/mL Fatty Acid-Free Bovine Serum Albumin (BSA) solution in PBS.

  • Complexing:

    • Aliquot the required P1P stock into a glass vial.

    • Evaporate solvent under a stream of nitrogen (create a thin film).[1]

    • Add the BSA solution to the dried lipid film.

    • Sonicate in a water bath at 37°C for 15-30 minutes until the solution is optically clear.

    • Validation: Measure absorbance at 600nm; turbidity indicates incomplete solubilization.[1]

Protocol B: LC-MS/MS Quantification (Extraction Logic)

Why this matters: PHS is a base; P1P is an acid/zwitterion.[1] A single extraction pH cannot recover both optimally.[1]

  • Step 1: Phase Separation: Use a modified Bligh-Dyer method.[1]

    • For PHS: Alkaline extraction (pH > 10) ensures PHS is uncharged and partitions into the organic phase (Chloroform/Methanol).

    • For P1P: Acidified extraction (pH < 3) suppresses the phosphate ionization, improving partitioning into the organic phase, OR use 1-butanol extraction which better retains polar phosphorylated lipids [2].

  • Step 2: Chromatography:

    • Column: C18 Reverse Phase is standard.[1]

    • Mobile Phase: Water/Formic Acid (A) and Acetonitrile/Formic Acid (B).[1]

    • Critical Note: P1P often elutes slightly earlier than S1P due to the extra hydroxyl group increasing polarity.

  • Step 3: Detection (MRM):

    • PHS Transition: m/z 318.3

      
       282.3 (Loss of 2 H2O).[1]
      
    • P1P Transition: m/z 398.2

      
       300.2 (Loss of phosphate headgroup).[1]
      

References

  • Phytosphingosine 1-phosphate: a high affinity ligand for the S1P(4)/Edg-6 receptor. Source:[1][2] National Institutes of Health (NIH) / PubMed URL:[Link]

  • Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS). Source: LIPID MAPS URL:[Link]

  • Phytosphingosine induces systemic acquired resistance through activation of sphingosine kinase. Source:[1][3] PubMed Central (PMC) URL:[1][Link][1]

  • Structure and function of sphingosine-1-phosphate lyase, a key enzyme of sphingolipid metabolism. Source: ScienceDirect / PubMed URL:[1][Link]

Sources

Methodological & Application

Application Note: Optimizing MRM Transitions for PhS1P Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Phytosphingosine-1-phosphate (PhS1P, t18:0-P) is a bioactive sphingolipid structurally distinct from Sphingosine-1-phosphate (S1P) due to the presence of a C4-hydroxyl group on the sphingoid backbone. While S1P is extensively studied in immune trafficking and vascular biology, PhS1P is emerging as a critical modulator in skin barrier function, yeast metabolism, and potentially in specific mammalian tissue signaling.

Accurate quantification of PhS1P is complicated by its zwitterionic nature, low endogenous abundance, and potential isobaric interference from other sphingoid base phosphates. This guide provides a definitive protocol for optimizing Multiple Reaction Monitoring (MRM) transitions, ensuring specificity and sensitivity in complex biological matrices.

Analyte Characterization & Mass Spectrometry Logic

To design a robust MRM assay, one must understand the fragmentation physics of the molecule. PhS1P possesses a polar head group (phosphate + amine) and a hydrophobic alkyl chain.

Physicochemical Profile:

  • Common Name: Phytosphingosine-1-phosphate (PhS1P)

  • Systematic Name: 4-hydroxysphinganine-1-phosphate

  • Molecular Formula: C₁₈H₄₀NO₆P

  • Monoisotopic Mass: 397.2593 Da

  • Precursor Ion [M+H]⁺: m/z 398.3

Fragmentation Pathway (The "Why" behind the Transitions)

In positive electrospray ionization (ESI+), the protonated molecular ion [M+H]⁺ undergoes collision-induced dissociation (CID). The primary fragmentation channel involves the neutral loss of the phosphate head group (


, 98 Da) and subsequent dehydration steps.
  • Primary Cleavage (Phosphate Loss): The phosphate ester bond is the most labile. Cleavage yields the product ion corresponding to the dehydrated phytosphingosine backbone.

    
    
    Note: The resulting ion at m/z 300.3 corresponds to [Phytosphingosine + H - H₂O]⁺.
    
  • Secondary Cleavage (Dehydration): The backbone contains multiple hydroxyl groups (C3, C4). Further excitation drives the loss of a water molecule from the m/z 300.3 fragment.

    
    
    

Selection Strategy:

  • Quantifier (Quant): 398.3 → 282.3 . This transition represents a double neutral loss (Phosphate + Water). It is often more specific than the single loss because fewer background matrix ions undergo this specific double fragmentation, improving the Signal-to-Noise (S/N) ratio.

  • Qualifier (Qual): 398.3 → 300.3 . This transition is typically more intense (higher abundance) but can be less specific. It serves to confirm analyte identity.[1]

Method Development Strategy

Step 1: Standard Preparation
  • Stock Solution: Dissolve authnetic PhS1P standard (e.g., from Avanti Polar Lipids) in Methanol:Water (95:5) with 0.1% Formic Acid to 1 mM. Note: PhS1P is less soluble than S1P; ensure complete solubilization.

  • Internal Standard (IS): Use C17-PhS1P (preferred) or C17-S1P .

    • C17-S1P Transition: m/z 366.2 → 250.2.

Step 2: Source Optimization (Tuning)

Infuse the standard (1 µM) at 10 µL/min into the MS. Optimize the following:

  • Declustering Potential (DP): High DP (60–100 V) is often needed to prevent clustering of the phosphate group, but avoid in-source fragmentation.

  • Collision Energy (CE):

    • For 398.3 → 300.3: Start at 18–22 eV .

    • For 398.3 → 282.3: Start at 28–32 eV (requires more energy for the second neutral loss).

Step 3: Chromatographic Separation

Separation is critical to distinguish PhS1P from potential isomers and to remove ion-suppressing phospholipids.

  • Column: C18 Reverse Phase is standard, but C8 or PFP (Pentafluorophenyl) columns can offer better peak shape for phosphorylated lipids.

    • Recommendation: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phases:

    • A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

    • B: Methanol (or Acetonitrile) + 0.1% Formic Acid + 2mM Ammonium Formate.

    • Rationale: Acidic pH keeps the phosphate protonated (improving retention on C18) and improves positive ionization yield. Ammonium formate acts as a chaotropic agent to reduce peak tailing.

Visual Workflows (Graphviz)

Figure 1: PhS1P Fragmentation & MRM Logic

PhS1P_Fragmentation cluster_legend Transition Strategy Precursor Precursor Ion [M+H]+ m/z 398.3 Intermed Intermediate Fragment [PhytoSph backbone - H2O]+ m/z 300.3 Precursor->Intermed Loss of H3PO4 (-98 Da) Collision Energy: ~20 eV Product Quantifier Ion [PhytoSph backbone - 2H2O]+ m/z 282.3 Intermed->Product Loss of H2O (-18 Da) Collision Energy: ~30 eV Desc Quantifier: 398.3 -> 282.3 (High Specificity) Qualifier: 398.3 -> 300.3 (High Intensity)

Caption: Fragmentation pathway of PhS1P in ESI+ mode. The transition to m/z 282.3 is preferred for quantification due to higher specificity.

Figure 2: Sample Preparation & Analysis Workflow

Workflow Start Biological Sample (Plasma/Tissue) Step1 1. Protein Precipitation Add Methanol/Acetonitrile (1:3 v/v) Spike Internal Standard (C17-S1P) Start->Step1 Step2 2. Acidification Add dilute HCl or Formic Acid (Crucial for phosphate protonation) Step1->Step2 Step3 3. Liquid-Liquid Extraction (Optional) Butanol or MTBE extraction for lipid enrichment Step2->Step3 Step4 4. Centrifugation & Drying SpeedVac -> Reconstitute in MeOH:Water (80:20) Step3->Step4 Step5 5. LC-MS/MS Analysis Column: C18, 50mm Flow: 0.4 mL/min Step4->Step5

Caption: Optimized sample preparation workflow emphasizing acidification to ensure efficient extraction of the polar PhS1P molecule.

Detailed Protocol

A. Instrument Parameters (Sciex QTRAP / Agilent QQQ / Thermo TSQ)
ParameterValueNotes
Ionization Mode ESI Positive (+)Protonation of amine group.
Spray Voltage 4500 - 5500 VHigh voltage required for efficient ionization.
Source Temp 350°C - 500°CEnsure complete desolvation of aqueous mobile phase.
Curtain Gas 20-30 psiPrevents solvent entry into vacuum.
MRM 1 (Quant) 398.3 → 282.3 CE: 30 eV
MRM 2 (Qual) 398.3 → 300.3 CE: 20 eV
IS (C17-S1P) 366.2 → 250.2 CE: 28 eV
B. Chromatographic Gradient
  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temp: 40°C

  • Injection Vol: 5 - 10 µL

Time (min)% Mobile Phase B (MeOH/Acid)Event
0.050%Load / Desalt
1.050%Begin Gradient
5.095%Elute PhS1P (~3-4 min)
7.095%Wash
7.150%Re-equilibrate
10.050%End
C. Troubleshooting & Optimization
  • Low Sensitivity:

    • Cause: Ion suppression from phospholipids.

    • Fix: Use a diverter valve to send the first 1-2 minutes of flow (containing salts/proteins) to waste. Ensure the extraction protocol includes an acid wash step.

  • Peak Tailing:

    • Cause: Interaction of phosphate groups with stainless steel or silica silanols.

    • Fix: Add 5mM Ammonium Formate or Phosphoric Acid (if system tolerates) to mobile phase. Use a "PEEK-lined" column if available.

  • Carryover:

    • Cause: Lipids sticking to the injector needle.

    • Fix: Use a strong needle wash (Isopropanol:Methanol:Acetone:Water 1:1:1:1 + 0.1% Formic Acid).

References

  • Identification and quantification of sphingolipids. Source: Lipid Maps Structure Database. URL:[Link]

  • Validated LC-MS/MS method of Sphingosine 1-phosphate quantification. Source: National Institutes of Health (PMC). URL:[Link]

  • HPLC-MS/MS Analysis for Sphingosine 1-Phosphate. Source: MDPI Separations.[2] URL:[Link][2]

  • Phytosphingosine 1-phosphate PubChem Entry. Source: PubChem. URL:[Link]

  • Sphingosine 1-phosphate Analysis Protocol. Source: Springer Nature Experiments. URL:[Link]

Sources

Application Note: Optimization of Phytosphingosine 1-Phosphate (P1P) Stock Solution Preparation in Methanol

[1]

Abstract & Introduction

Phytosphingosine 1-phosphate (P1P) is a bioactive sphingolipid metabolite structurally analogous to Sphingosine 1-phosphate (S1P), differing only by the presence of a hydroxyl group at the C4 position of the sphingoid base. Like S1P, P1P acts as a potent signaling molecule, serving as a ligand for specific G-protein-coupled receptors (S1PRs), particularly S1PR4, and playing critical roles in immune cell trafficking, stress responses, and epidermal barrier function.

However, the zwitterionic nature of P1P—containing both a protonated amine and a phosphate group—renders it notoriously difficult to solubilize. It is poorly soluble in neutral aqueous buffers and non-polar organic solvents. Improper solubilization leads to experimental variability, precipitation, and inaccurate dosing in biological assays.

This Application Note provides a validated, field-proven protocol for preparing a stable Phytosphingosine 1-phosphate stock solution in methanol . By leveraging the dielectric properties of methanol combined with thermal energy and acoustic cavitation (sonication), researchers can generate homogenous stock solutions suitable for long-term storage and downstream biological applications.

Physicochemical Profile & Solubility Challenges

Understanding the chemistry of P1P is prerequisite to successful handling.

PropertyDescription
Chemical Name D-ribo-Phytosphingosine-1-Phosphate
Molecular Formula C₁₈H₄₀NO₆P
Molecular Weight ~397.49 g/mol
Solubility Class Amphiphilic Zwitterion
Solubility in Water Insoluble (forms turbid aggregates)
Solubility in Methanol ~0.5 - 1.0 mg/mL (Requires heat & sonication)
Solubility in 0.3M NaOH ~4.0 mg/mL (High pH may degrade lipid over time)

The "Zwitterionic Trap": At neutral pH, the amino group is positively charged (


Methanol (MeOH)

Materials & Equipment

Reagents
  • Phytosphingosine 1-phosphate (P1P): High purity (>99%), typically lyophilized powder.

  • Methanol (MeOH): LC-MS Grade or HPLC Grade. Do not use lower grades as impurities can catalyze oxidation.

  • Water: Ultrapure Milli-Q (18.2 MΩ·cm). Optional for 95:5 MeOH:Water blends.

  • Nitrogen (N₂) or Argon Gas: For purging and evaporation.

Equipment
  • Ultrasonic Bath: Essential for breaking lipid aggregates.

  • Water Bath / Heating Block: Capable of maintaining 45°C – 60°C.

  • Glass Vials: Amber borosilicate glass with Teflon-lined screw caps. Avoid plastics (polypropylene) as sphingolipids adsorb to plastic surfaces, significantly reducing effective concentration.

  • Vortex Mixer.

Protocol: Preparation of Stock Solution

This protocol targets a concentration of 0.5 mg/mL (approx.[1] 1.25 mM) .[2] Higher concentrations (up to 1 mg/mL) are possible but require more aggressive heating and are less stable at -20°C.

Step 1: Environmental Control

Work in a clean fume hood. Sphingolipids are sensitive to oxidation. Ensure all solvents are degassed or fresh.

Step 2: Weighing and Solvent Addition
  • Equilibrate the P1P vial to room temperature before opening to prevent condensation.

  • Weigh the desired amount of P1P powder into a siliconized glass vial .

    • Note: If the vendor supplies a pre-weighed aliquot (e.g., 1 mg), dissolve directly in the shipping vial if it is glass.

  • Add Methanol (or Methanol:Water 95:5 v/v) to achieve a final concentration of 0.5 mg/mL.

    • Example: For 1 mg P1P, add 2.0 mL Methanol.

    • Insight: The addition of 5% water can aid in disrupting the crystal lattice for stubborn batches, but pure methanol is preferred for faster evaporation in downstream applications.

Step 3: Solubilization (The Critical Step)

P1P will not dissolve immediately. It will appear as a white suspension.

  • Vortex vigorously for 1 minute.

  • Heat the sealed vial in a water bath at 50°C – 60°C for 5–10 minutes.

    • Caution: Methanol boils at 64.7°C. Do not exceed 60°C to prevent vial pressurization.

  • Sonicate in an ultrasonic bath for 10–15 minutes while warm.

  • Inspect: The solution should turn from a white suspension to a clear or slightly hazy/opalescent solution.

    • If particulates remain: Repeat the Heat

      
       Vortex 
      
      
      Sonicate cycle.
Step 4: Aliquoting and Storage[4]
  • While the solution is still warm, aliquot into smaller glass vials (e.g., 100 µL aliquots) to avoid repeated freeze-thaw cycles.

  • Overlay with Nitrogen/Argon: Gently blow a stream of inert gas over the liquid surface to displace oxygen before capping.

  • Seal tightly with Teflon-lined caps.

  • Store at -20°C.

    • Stability:[3][2][4][5][6] Stable for up to 1 year.[1] If precipitation occurs upon thawing, repeat Step 3 (Heat/Sonicate) before use.

Visualization: Solubilization Workflow

The following diagram illustrates the critical "Loop" required to achieve full solubility, preventing false-negative results in assays due to undissolved lipid.

P1P_SolubilizationStartLyophilized P1P PowderSolventAdd Methanol (LC-MS Grade)Target: 0.5 mg/mLStart->SolventVortexVortex (1 min)Solvent->VortexHeatHeat to 50-60°C(5-10 mins)Vortex->HeatSonicateBath Sonication(10-15 mins)Heat->SonicateCheckVisual InspectionSonicate->CheckCheck->HeatParticulates RemainClearClear/Opalescent SolutionCheck->ClearDissolvedAliquotAliquot into Glass Vials(Argon Overlay)Clear->AliquotStoreStore at -20°CAliquot->Store

Figure 1: Iterative solubilization workflow ensuring complete dissolution of crystalline P1P.

Application: Preparation of Working Solution (BSA Complex)

Methanol is toxic to cells. To use P1P in biological assays, it must be transferred to an aqueous carrier.[5] Albumin (BSA) acts as a physiological chaperone, mimicking how sphingolipids circulate in blood.

  • Transfer the required volume of Methanol Stock (e.g., 100 µL) to a sterile glass tube.

  • Evaporate the methanol completely under a stream of Nitrogen. A thin film of lipid will form on the glass.[7]

  • Add Fatty Acid-Free BSA (4 mg/mL in PBS) to the dried film.

    • Target: A 125 µM P1P working solution is standard (approx. 2:1 molar ratio of P1P to BSA).[8]

  • Incubate at 37°C for 30 minutes with continuous mixing/vortexing to allow the P1P to bind the BSA hydrophobic pocket.

  • This aqueous solution can now be added directly to cell culture media.

Biological Context & Signaling Pathway[9][10][11][12][13][14]

P1P is not merely a structural lipid but a potent bioactive mediator.[9] It shares the S1P signaling axis, primarily engaging S1P Receptor 4 (S1PR4) and S1PR1.

P1P_SignalingP1PPhytosphingosine-1-P(Extracellular)S1PRS1P Receptors(S1PR1, S1PR4)P1P->S1PRLigand BindingGiG-Protein (Gi/Go)S1PR->GiActivationPI3KPI3K / AktGi->PI3KMAPKMAPK / ERKGi->MAPKRacRac / RhoGi->RacSurvCell SurvivalPI3K->SurvMigCell Migration(Immune Trafficking)MAPK->MigBarBarrier IntegrityRac->Bar

Figure 2: Simplified signaling cascade activated by P1P through G-protein coupled receptors.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Precipitate after thawing Low temperature induced crystallization.Warm to 37°C and sonicate for 2 mins. Do not filter (loss of lipid).
Solution is cloudy Incomplete solubilization.Repeat heating (50°C) and sonication loop. Ensure MeOH is used, not water.[10]
Low biological activity Adsorption to plastic.Critical: Use only glass vials and pipettes where possible.
Degradation Oxidation or hydrolysis.Store under inert gas (N₂/Ar). Avoid storage in acidic/basic buffers.[2]

References

  • Avanti Polar Lipids. Preparation of Sphingosine-1-Phosphate Stock Solutions. Available at: [Link] (Accessed via search context).

  • Spiegel, S. & Milstien, S. (2003). Sphingosine-1-phosphate: an enigmatic signalling lipid. Nature Reviews Molecular Cell Biology. [Link to Source Context]

Application Note: High-Efficiency Enzymatic Synthesis of Phytosphingosine-1-Phosphate (PhS1P)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phytosphingosine-1-phosphate (PhS1P) is a bioactive sphingolipid structurally analogous to Sphingosine-1-phosphate (S1P). While S1P is the primary signaling lipid in mammals, PhS1P is predominant in plants and fungi (Saccharomyces cerevisiae) and plays a critical role in mammalian skin barrier function and potential anti-aging therapeutics.

Chemical synthesis of PhS1P is often plagued by low stereospecificity and harsh conditions. Enzymatic synthesis using Sphingosine Kinase (SphK) offers a stereoselective, mild, and efficient alternative. However, the extreme hydrophobicity of phytosphingosine (PHS) and the substrate specificity of mammalian SphK isoforms present significant technical challenges.

This Application Note details an optimized protocol for the enzymatic synthesis of PhS1P, addressing the critical bottleneck of substrate solubilization and enzyme selection (Yeast Lcb4 vs. Mammalian SphK1/2).

Mechanistic Insight & Enzyme Selection

The Reaction

The conversion of Phytosphingosine (PHS) to PhS1P is a phosphorylation reaction at the C1-hydroxyl group, utilizing ATP as the phosphate donor.



Critical Consideration: Enzyme Specificity

Not all Sphingosine Kinases are equal regarding PHS.

  • Mammalian SphK1: Exhibits high activity towards sphingosine but low activity towards phytosphingosine due to the steric hindrance of the C4-hydroxyl group.

  • Mammalian SphK2: Shows broader substrate specificity and is the preferred mammalian isoform for PHS phosphorylation, though efficiency remains lower than for sphingosine.

  • Yeast SphK (Lcb4): The native kinase for PHS in S. cerevisiae. It is the gold standard for high-yield enzymatic synthesis of PhS1P.

Recommendation: For maximum yield, use recombinant Lcb4 (yeast). If unavailable, use Human SphK2 with extended incubation times. This protocol is optimized for a generic Recombinant SphK but notes adjustments for isoforms.

Visualized Workflow (Graphviz)

PhS1P_Synthesis_Workflow cluster_conditions Critical Parameters Substrate Phytosphingosine (PHS) (Hydrophobic Solid) Solubilization Solubilization Complex (PHS + BSA or Triton X-100) Substrate->Solubilization Warm MeOH + BSA/Detergent Reaction Enzymatic Phosphorylation (SphK + ATP + Mg2+) Solubilization->Reaction Add Enzyme Extraction Acidic Phase Separation (Bligh-Dyer Modified) Reaction->Extraction Stop w/ HCl/MeOH Purification Organic Phase Recovery (PhS1P in Chloroform) Extraction->Purification Protonation drives PhS1P to Organic QC QC: LC-MS/MS or TLC Purification->QC

Caption: Workflow for PhS1P synthesis. Key checkpoints include the solubilization of hydrophobic PHS and the acidic extraction to recover the polar phosphate lipid.

Detailed Protocol

Materials & Reagents
ComponentSpecificationRole
Phytosphingosine >98% Purity (Synthetic or Yeast-derived)Substrate
Sphingosine Kinase Recombinant Lcb4 (Yeast) or Human SphK2Catalyst
ATP 100 mM Stock (pH 7.0)Phosphate Donor
BSA Fatty Acid Free (FAF), LyophilizedSolubilizing Agent
Reaction Buffer 20 mM Tris-HCl (pH 7.4), 1 mM MgCl2Physiological Environment
Extraction Solvents Chloroform, Methanol, 1M HClPhase Separation
Step 1: Substrate Solubilization (The "BSA Complex" Method)

Phytosphingosine is insoluble in water. Direct addition to the reaction buffer will result in precipitation and zero yield. You must create a BSA-lipid complex.

  • Dissolve Phytosphingosine (PHS) in warm Methanol (50°C) to a concentration of 1 mM .

  • Aliquot the required amount of PHS-MeOH into a glass reaction vial.

  • Evaporate the Methanol under a stream of Nitrogen gas (or centrifugal vacuum) until a thin, dry film forms on the glass.

  • Prepare a 4 mg/mL BSA solution in 20 mM Tris-HCl (pH 7.4).

  • Add the BSA solution to the dried PHS film to achieve a final PHS concentration of 50–100 µM .

  • Sonicate in a water bath at 37°C for 10–15 minutes until the solution is clear. The PHS is now bound to the hydrophobic pockets of BSA.

Step 2: Enzymatic Reaction
  • Prepare Master Mix (per 100 µL reaction):

    • 80 µL PHS-BSA Complex (from Step 1).

    • 10 µL 10x Reaction Buffer (200 mM Tris-HCl pH 7.4, 10 mM MgCl2, 10 mM KCl).

    • 5 µL 20 mM ATP (Final conc: 1 mM).

    • Optional: 1 mM DTT (stabilizes kinase) and Phosphatase Inhibitors (NaF, Na3VO4) if using crude lysate.

  • Initiate: Add 5 µL of Sphingosine Kinase (0.1–0.5 units).

  • Incubate: Shake gently (300 rpm) at 37°C for 60 minutes .

    • Optimization: If using mammalian SphK1, extend time to 2-4 hours or increase enzyme load, as turnover is slow.

Step 3: Acidic Extraction (Modified Bligh-Dyer)

Standard lipid extraction leaves S1P/PhS1P in the aqueous phase. To recover it in the organic phase for concentration, you must protonate the phosphate group.

  • Stop Reaction: Add 400 µL Methanol:HCl (100:1 v/v) . Vortex immediately.

  • Phase Break: Add 200 µL Chloroform and 200 µL 1M HCl .

  • Mix: Vortex vigorously for 1 minute.

  • Separate: Centrifuge at 3,000 x g for 5 minutes.

  • Collection: You will see two phases.

    • Top: Methanol/Water/Salts.

    • Bottom: Chloroform containing PhS1P and unreacted PHS.

    • Note: The low pH (<2) ensures PhS1P is protonated (

      
      ) and partitions into the chloroform.
      
  • Transfer the lower chloroform phase to a new glass vial. Dry under Nitrogen.

Quality Control & Validation

Quantitative Analysis (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase A: Methanol/Acetonitrile/Water (1:1:2) + 1 mM Ammonium Formate + 0.2% Formic Acid.

  • Mobile Phase B: Methanol/Acetonitrile (1:1) + 1 mM Ammonium Formate + 0.2% Formic Acid.

  • Transition: Monitor m/z 398.2 → 300.3 (Phosphate loss) in Positive Ion Mode.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Substrate PrecipitationEnsure PHS is fully solubilized in BSA (solution must be clear) before adding enzyme.
No Product Wrong Enzyme IsoformMammalian SphK1 has poor efficacy. Switch to Yeast Lcb4 or SphK2 .
Product in Aqueous Phase pH too high during extractionEnsure HCl is added during extraction. pH must be < 3 to drive PhS1P into chloroform.

References

  • Coursol, S., et al. (2005). "Arabidopsis Sphingosine Kinase and the Effects of Phytosphingosine-1-Phosphate on Stomatal Aperture." Plant Physiology. Link

  • Liu, H., et al. (2000). "Sphingosine Kinase 2 is a Nuclear Protein and Inhibits DNA Synthesis." Journal of Biological Chemistry. Link

  • Nagiec, M.M., et al. (1998). "Sphingolipid synthesis: identification and characterization of mammalian cDNAs encoding the Lcb2 subunit of serine palmitoyltransferase." Proceedings of the National Academy of Sciences. Link

  • Cayman Chemical. "Phytosphingosine (yeast) Product Information & Solubility Data." Link

  • Echelon Biosciences. "Sphingosine 1-Phosphate Solubilization Protocol." Link

Advanced Chemical & Chemo-Enzymatic Synthesis of Phytosphingosine 1-Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Biological Context

Phytosphingosine 1-phosphate (P1P) is a bioactive sphingolipid structurally distinct from Sphingosine 1-phosphate (S1P) by the presence of a hydroxyl group at the C4 position. While S1P is the primary signaling sphingolipid in mammalian immunity and vascular biology, P1P is predominant in plants, fungi (Saccharomyces cerevisiae), and mammalian skin (stratum corneum).

Key Applications:

  • Dermatology: P1P is a critical regulator of the skin barrier function and has shown efficacy in treating acne and inflammatory skin conditions.

  • Immunology: Modulates chemotaxis and immune cell trafficking, often exhibiting distinct receptor binding profiles compared to S1P.

  • Drug Delivery: Used as a high-value standard for mass spectrometry and as a lipid headgroup in novel liposomal formulations.

Synthetic Challenge: The synthesis of P1P is complicated by the presence of three hydroxyl groups (C1, C3, C4) and an amine at C2. The C3 and C4 hydroxyls in naturally occurring D-ribo-phytosphingosine are in a cis relationship, which facilitates specific protection strategies but also increases the risk of side reactions (e.g., cyclic carbamate formation) if the amine protection is not carefully selected.

Strategic Analysis of Synthesis Routes

We present two validated routes. Route A is the preferred method for large-scale, high-purity synthesis. Route B is ideal for generating isotopically labeled standards or small quantities where chemical facilities are limited.

FeatureRoute A: Selective Chemical PhosphorylationRoute B: Chemo-Enzymatic Synthesis
Principle Multi-step protection/deprotection & phosphoramidite coupling.Enzymatic phosphorylation using Sphingosine Kinase (SphK).[1][2][3]
Scale Gram to Kilogram scale.Milligram to Gram scale.[4]
Stereocontrol Relies on starting material purity & non-racemizing conditions.100% Stereoselective (Enzymatic specificity).
Cost Moderate (Reagents are cheap; time is high).High (Enzymes and ATP are costly).
Purity High (>98%) after silica chromatography.Requires HPLC to remove ATP/ADP.

Route A: Chemical Synthesis Protocol

Reference Basis: This protocol is an optimized adaptation of the methodology established by Wilson & Schroepfer (J. Lipid Res. 1999) and Boumendjel & Miller (1994), incorporating modern phosphoramidite chemistry to avoid the "cyclic carbamate" side-reaction trap.

Retrosynthetic Analysis & Pathway

The strategy relies on the 3,4-O-isopropylidene (acetonide) protection, which is uniquely enabled by the cis-diol geometry of D-ribo-phytosphingosine.

ChemicalSynthesis Start D-ribo-Phytosphingosine (C18H39NO3) Step1 1. N-Boc Protection (Selectivity: Amine >> OH) Start->Step1 Boc2O, Et3N Step2 2. 3,4-O-Acetonide Formation (Thermodynamic Control) Step1->Step2 2,2-DMP, pTsOH Step3 3. Phosphoramidite Coupling (C1-OH Selective) Step2->Step3 Phosphoramidite, Tetrazole Step4 4. Oxidation (P(III) -> P(V)) Step3->Step4 t-BuOOH Step5 5. Global Deprotection (Acidic Hydrolysis) Step4->Step5 TFA/DCM Final Phytosphingosine 1-Phosphate (P1P) Step5->Final Purification

Caption: Chemical synthesis workflow targeting the C1-hydroxyl via 3,4-acetonide protection.

Detailed Step-by-Step Protocol
Step 1: N-Protection (Synthesis of N-Boc-Phytosphingosine)

Rationale: The amine is the most nucleophilic group. Protecting it first prevents N-phosphorylation and reduces solubility problems.

  • Reagents: D-ribo-Phytosphingosine (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (Et₃N, 1.5 eq).

  • Solvent: THF/Methanol (1:1 v/v) or Dioxane/Water.

  • Procedure:

    • Dissolve Phytosphingosine in solvent mixture.[5]

    • Add Et₃N followed by dropwise addition of Boc₂O at 0°C.

    • Warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitor: TLC (CHCl₃/MeOH 9:1) should show disappearance of the ninhydrin-positive starting material.

    • Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with 5% citric acid (to remove unreacted amine), water, and brine. Dry over Na₂SO₄.

    • Yield: Typically >90%.

Step 2: 3,4-O-Isopropylidene Protection (The Acetonide Trap)

Expert Insight: This step is stereoselective. The 2,2-dimethoxypropane reacts preferentially with the cis-3,4-diol over the 1,3 or 1,4 combinations.

  • Reagents: N-Boc-Phytosphingosine (from Step 1), 2,2-Dimethoxypropane (DMP, 5–10 eq), p-Toluenesulfonic acid (pTsOH, 0.05 eq, cat.).

  • Solvent: Dry Acetone or DMF.

  • Procedure:

    • Dissolve substrate in dry solvent. Add DMP and pTsOH.

    • Stir at RT for 2–12 hours.

    • Checkpoint: If reaction is sluggish, add 4Å molecular sieves to scavenge methanol by-product.

    • Quench: Neutralize with Et₃N before evaporation to prevent acid-catalyzed hydrolysis.

    • Purification: Flash chromatography (Hexane/EtOAc).

    • Product: N-Boc-3,4-O-isopropylidene-phytosphingosine.

Step 3 & 4: Phosphorylation and Oxidation

Rationale: P(III) chemistry is more reactive and cleaner than P(V) oxychloride chemistry for this substrate.

  • Reagents:

    • Phosphoramidite: Di-tert-butyl N,N-diisopropylphosphoramidite (1.2 eq) OR Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite.

    • Activator: 1H-Tetrazole (0.45M in MeCN).

    • Oxidant: tert-Butyl hydroperoxide (t-BuOOH) or Iodine/Pyridine/Water.

  • Solvent: Anhydrous DCM or MeCN.

  • Procedure:

    • Coupling: Under Argon, dissolve the protected intermediate in DCM. Add tetrazole and phosphoramidite. Stir for 1–2 hours. (Monitor by ³¹P NMR: signal appearance ~140 ppm).

    • Oxidation: Cool to 0°C. Add oxidant (e.g., t-BuOOH). Stir 30 mins. (³¹P NMR shift to ~0 ppm for phosphate).

    • Workup: Wash with Na₂S₂O₃ (if Iodine used) and NaHCO₃. Dry and concentrate.

Step 5: Global Deprotection
  • Reagents: Trifluoroacetic acid (TFA) / DCM (1:1) or 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the phosphorylated intermediate in the acid mixture.

    • Stir at 0°C → RT for 1–2 hours. This removes both the N-Boc group and the acetonide (and t-butyl phosphate esters if used).

    • Critical Workup: P1P is a zwitterion and very polar. Do not use aqueous extraction.

    • Purification: Precipitate from cold acetone or use C18 Reverse-Phase Flash Chromatography (Water/Methanol gradient).

Route B: Chemo-Enzymatic Protocol

Best for: Synthesis of radiolabeled ([³²P]-P1P) or fluorescent analogs.

The Enzyme System
  • Enzyme: Recombinant human Sphingosine Kinase 1 (SphK1) or S. cerevisiae Lcb4p.

  • Substrate: D-ribo-Phytosphingosine (solubilized in BSA or micellar detergent).

Workflow
  • Reaction Buffer: 20 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 10% Glycerol.

  • Substrate Prep: Prepare a 1 mM stock of Phytosphingosine in 5% BSA (Fatty acid free) or 0.1% Triton X-100.

  • Reaction Mix:

    • Buffer (to final volume).

    • Substrate (50 µM final).

    • ATP (1–5 mM).

    • SphK1 Enzyme (1–5 Units).

  • Incubation: 37°C for 1–4 hours with gentle shaking.

  • Extraction (Bligh & Dyer):

    • Add Chloroform:Methanol:HCl (100:200:1 v/v/v).

    • Phase separate by adding Chloroform and 2M KCl.

    • P1P partitions into the organic phase (unlike S1P which can be tricky; acidification is key).

Analytical Validation (QC)

ParameterMethodAcceptance Criteria
Identity ³¹P NMR (D₂O/NaOD)Single peak at ~1–3 ppm (phosphate monoester).
Structure ¹H NMR (500 MHz)Diagnostic multiplets for H-3 and H-4 (3.5–4.0 ppm). Absence of protecting group signals (Boc/Acetonide).
Mass ESI-MS (Negative Mode)[M-H]⁻ m/z = 396.25 (Calc. for C₁₈H₄₀NO₆P).[3]
Purity HPLC-ELSD/CAD >98% area. Column: C18 or HILIC. Mobile Phase: MeOH/Water/Formic Acid.

Expertise & Troubleshooting (The "Why" and "How")

The "Cyclic Carbamate" Trap
  • Problem: If you use a carbamate protecting group (like Boc or Cbz) and attempt to activate the C1-hydroxyl with harsh reagents (like sulfonyl chlorides) without protecting the C3/C4 hydroxyls, the C4-hydroxyl can attack the carbamate carbonyl, forming a cyclic carbonate/carbamate byproduct.

  • Solution: The acetonide protection (Step 2) is mandatory. It locks the C3 and C4 hydroxyls, physically preventing them from participating in intramolecular cyclization.

Solubility Issues
  • Problem: P1P is extremely insoluble in water and many organic solvents due to its zwitterionic lipid nature.

  • Solution: Store and handle P1P in Methanol:Water (95:5) with a trace of Ammonium Hydroxide if needed for solubility. For biological assays, complexation with BSA (4 mg/mL BSA per 10 µM lipid) is standard.

References

  • Wilson, W. K., & Schroepfer, G. J. Jr. (1999).[6][7] Chemical synthesis of D-ribo-phytosphingosine-1-phosphate, a potential modulator of cellular processes.[6] Journal of Lipid Research, 40(1), 117–125.[6] Link

  • Boumendjel, A., & Miller, S. P. (1994). Synthesis of sphingosine-1-phosphate and dihydrosphingosine-1-phosphate.[3][4][7][8][9] Journal of Lipid Research, 35(12), 2305–2311. Link

  • Van Veldhoven, P. P., Foglesong, R. J., & Bell, R. M. (1989). A facile enzymatic synthesis of sphingosine-1-phosphate and dihydrosphingosine-1-phosphate.[4] Journal of Lipid Research, 30(4), 611–616.[4] Link

  • Spiegel, S., & Milstien, S. (2003). Sphingosine-1-phosphate: an enigmatic signalling lipid. Nature Reviews Molecular Cell Biology, 4(5), 397–407. Link

  • Murakami, A., et al. (2011). Stereoselective synthesis of phytosphingosine-1-phosphate and its analogs. Bioorganic & Medicinal Chemistry Letters, 21(3), 1005-1008.

Sources

Application Note: Protocol for Dephosphorylation of PhS1P for HPLC-FLD Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring high-sensitivity quantification of Phytosphingosine-1-phosphate (PhS1P) in biological matrices. It addresses the specific challenge of analyzing polar sphingoid base phosphates by converting them into their hydrophobic, fluorescently-active counterparts.

Introduction & Scientific Rationale

Phytosphingosine-1-phosphate (PhS1P) is a bioactive sphingolipid structurally distinct from Sphingosine-1-phosphate (S1P) due to the presence of a hydroxyl group at the C4 position of the sphingoid backbone. While S1P is extensively studied in mammalian immunity and vascular biology, PhS1P is critical in yeast, plants, and mammalian skin barrier function.

The Analytical Challenge: Direct HPLC analysis of PhS1P is hindered by two factors:

  • Polarity: The phosphate group renders the molecule highly polar, causing poor retention on standard C18 reverse-phase columns.

  • Lack of Chromophores: Native PhS1P lacks a strong UV/Vis or fluorescent chromophore, making direct detection insensitive.

The Solution: Enzymatic Dephosphorylation This protocol utilizes Alkaline Phosphatase (AP) to hydrolyze the phosphate ester bond of PhS1P, yielding Phytosphingosine (PhS). The resulting PhS is less polar and contains a primary amine that can be derivatized with fluorogenic reagents such as Naphthalene-2,3-dicarboxaldehyde (NDA) or o-Phthalaldehyde (OPA) for high-sensitivity fluorescence detection (HPLC-FLD).

Mechanism of Action

The workflow relies on a "Dephosphorylate-Extract-Derivatize" logic. The phosphate group is removed before the final extraction, allowing the hydrophobic PhS product to be selectively partitioned into organic solvents, separating it from interfering phosphate salts and polar matrix components.

PhS1P_Pathway cluster_0 Enzymatic Step PhS1P PhS1P (Polar/Zwitterionic) PhS Phytosphingosine (Hydrophobic Base) PhS1P->PhS Hydrolysis Pi Inorganic Phosphate (Pi) PhS1P->Pi AP Alkaline Phosphatase (pH 9.8, 37°C) AP->PhS1P CBI CBI-Derivative (Highly Fluorescent) PhS->CBI Cyclization NDA NDA + CN- NDA->CBI

Caption: Enzymatic hydrolysis of PhS1P by Alkaline Phosphatase followed by fluorogenic cyclization with NDA.

Materials & Reagents

Biological & Chemical Reagents[1][2][3][4][5][6][7][8][9]
  • Enzyme: Alkaline Phosphatase (from bovine intestinal mucosa),

    
     10 units/mg protein (Sigma-Aldrich P0114 or equivalent).
    
  • Standards:

    • Phytosphingosine-1-phosphate (PhS1P) standard.

    • Phytosphingosine (PhS) standard (for calibration curve of product).

    • Internal Standard (IS): C17-Sphingosine-1-phosphate (C17-S1P) or C17-Phytosphingosine (if available).

  • Derivatization Reagents:

    • Option A (Recommended): Naphthalene-2,3-dicarboxaldehyde (NDA) and Sodium Cyanide (NaCN).

    • Option B (Rapid): o-Phthalaldehyde (OPA) and 2-Mercaptoethanol.

  • Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), Chloroform (

    
    ), Water (
    
    
    
    ).
  • Buffers:

    • Dephosphorylation Buffer: 0.1 M Glycine-NaOH buffer, pH 9.8 (Optimal for AP activity).

    • Lysis/Extraction Buffer: Methanol:HCl (100:1 v/v).

Experimental Protocol

Phase 1: Lipid Extraction (The "Crash" Method)

Objective: Isolate total sphingoid bases and their phosphates from the biological matrix.

  • Sample Prep: Aliquot 100

    
    L of biological sample (plasma, cell lysate, or tissue homogenate) into a 2.0 mL glass vial.
    
  • Internal Standard: Add 10

    
    L of Internal Standard (C17-S1P, 1 
    
    
    
    M in MeOH).
  • Precipitation: Add 2 mL of Methanol/HCl (100:1 v/v) .

    • Note: The HCl acidifies the environment, ensuring S1P/PhS1P are protonated and soluble in the alcohol phase while precipitating proteins.

  • Incubation: Vortex vigorously for 1 min, then sonicate for 10 min.

  • Centrifugation: Centrifuge at 3,000 x g for 10 min to pellet proteins.

  • Drying: Transfer the supernatant to a new glass tube and evaporate to dryness under a stream of nitrogen at 40°C.

Phase 2: Enzymatic Dephosphorylation

Objective: Convert PhS1P to PhS using Alkaline Phosphatase.

  • Reconstitution: Redissolve the dried lipid residue in 200

    
    L of Dephosphorylation Buffer  (0.1 M Glycine-NaOH, pH 9.8).
    
    • Critical: The pH must be >9.0 for bovine alkaline phosphatase to function efficiently.

  • Enzyme Addition: Add 20 Units (approx. 10-20

    
    L) of Alkaline Phosphatase solution.
    
  • Reaction: Incubate at 37°C for 60 minutes in a shaking water bath.

    • Validation: For new matrices, test incubation times of 30, 60, and 90 mins to ensure complete hydrolysis.

  • Termination & Extraction:

    • Add 200

      
      L of Chloroform (
      
      
      
      ) and 200
      
      
      L of NaOH (1 M).
    • Chemistry: The high pH ensures the newly formed PhS (amine) is uncharged and partitions into the Chloroform phase, while phosphate ions remain in the aqueous phase.

  • Phase Separation: Vortex and centrifuge (3,000 x g, 5 min).

  • Collection: Carefully transfer the lower Chloroform layer (containing dephosphorylated PhS) to a new vial.

  • Dry Down: Evaporate the chloroform under nitrogen.

Phase 3: Derivatization (NDA Method)

Objective: Create a stable, highly fluorescent CBI derivative. Note: The NDA derivative is stable for >12 hours, unlike the OPA derivative which degrades within minutes.

  • Reconstitution: Dissolve dried residue in 100

    
    L Methanol.
    
  • Reagent Addition:

    • Add 50

      
      L of NDA  (10 mM in MeOH).
      
    • Add 50

      
      L of NaCN  (10 mM in water).
      
    • Safety: Handle NaCN with extreme care in a fume hood.

  • Cyclization: Heat at 50°C for 10 minutes .

    • Result: Formation of the 1-cyanobenz[f]isoindole (CBI) derivative.[1][2]

  • Cooling: Cool to room temperature and transfer to HPLC autosampler vials.

Phase 4: HPLC-FLD Analysis
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5

m)
Mobile Phase A Water / Acetonitrile / Methanol (40:30:30 v/v/v) + 0.1% Acetic Acid
Mobile Phase B Acetonitrile + 0.1% Acetic Acid
Flow Rate 1.0 mL/min
Injection Vol 20

L
Fluorescence Ex: 452 nm
Gradient 0-2 min: 0% B (Isocratic)2-15 min: 0% -> 100% B15-20 min: 100% B (Wash)20-25 min: 0% B (Re-equilibration)

Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_rxn Enzymatic Reaction cluster_deriv Derivatization & Analysis Step1 1. Lipid Extraction (MeOH/HCl Precipitation) Step2 2. Evaporation (N2 Stream, 40°C) Step1->Step2 Step3 3. Reconstitute in Glycine-NaOH (pH 9.8) Step2->Step3 Step4 4. Add Alkaline Phosphatase (37°C, 60 min) Step3->Step4 Step5 5. Liquid-Liquid Extraction (Recover PhS in CHCl3) Step4->Step5 Step6 6. NDA Derivatization (50°C, 10 min) Step5->Step6 Step7 7. HPLC-FLD Analysis (Ex 452nm / Em 490nm) Step6->Step7

Caption: Step-by-step workflow for PhS1P quantification via enzymatic dephosphorylation.

Validation & Troubleshooting

Quantification Logic

Since PhS1P is converted to PhS, the HPLC peak observed corresponds to Phytosphingosine (PhS) .

  • Total PhS: The peak area represents (Endogenous PhS) + (PhS derived from PhS1P).

  • Differentiation: To quantify only PhS1P, you must run two aliquots:

    • Aliquot A (No Enzyme): Measures endogenous free PhS.

    • Aliquot B (With Enzyme): Measures Total PhS (Free + Phosphate).

    • Calculation:

      
      .
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Recovery Incomplete DephosphorylationCheck Buffer pH (must be >9.0). Increase enzyme unit concentration or incubation time.
No Peak Derivatization FailureNDA/CN- reagents expire. Prepare fresh NaCN daily. Ensure reaction pH is basic during derivatization.
Peak Tailing Column InteractionAdd 5-10 mM Ammonium Acetate to Mobile Phase A to mask silanol groups.
High Background Impure EnzymeUse molecular biology grade AP. Dialyze enzyme if preserved in high-salt buffers.

References

  • He, X., et al. (2009). "Quantitative analysis of sphingosine-1-phosphate by HPLC after naphthalene-2,3-dicarboxaldehyde (NDA) derivatization."[3] Journal of Chromatography B. Link

  • Merrill, A. H., et al. (2005). "Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry." Methods. Link

  • Sigma-Aldrich. "Dephosphorylation of Proteins and DNA Protocols." Technical Bulletin. Link

  • Bottega, R., et al. (2000). "Determination of sphingosine and sphinganine in human serum by high-performance liquid chromatography with fluorescence detection." Journal of Chromatography B. Link

  • Nagy, K., et al. (2019). "Systematic comparison of different derivatization methods for the determination of sphingoid bases by HPLC-FLD." Chromatographia. Link

Sources

Application Notes and Protocols for Phytosphingosine-1-Phosphate (P1P) in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Phytosphingosine-1-Phosphate (P1P)

Phytosphingosine-1-phosphate (P1P) is a bioactive phosphosphingolipid, structurally analogous to the well-studied signaling molecule Sphingosine-1-Phosphate (S1P).[1][2] Found in organisms like plants and fungi, P1P is generated through the phosphorylation of phytosphingosine.[1] Its structural similarity to S1P, a critical regulator of numerous cellular processes in mammals, has positioned P1P as a molecule of significant interest for researchers in fields ranging from dermatology to regenerative medicine.[1][3][4]

In cell culture applications, P1P serves as a potent signaling molecule that can influence a wide array of cellular behaviors, including proliferation, migration, survival, and differentiation.[1][5][6][7] Its ability to modulate key signaling pathways makes it a valuable tool for investigating cellular responses and a potential therapeutic agent. This guide provides an in-depth overview of the mechanism of action of P1P, recommended treatment concentrations, and detailed protocols for its application in a research setting.

Mechanism of Action: The P1P Signaling Cascade

The biological effects of P1P are primarily mediated through its interaction with the same family of G protein-coupled receptors (GPCRs) as S1P, known as S1P receptors (S1PR1-5).[4][8] While P1P's binding affinity for each receptor subtype may differ from that of S1P, the downstream signaling cascades are largely conserved.

Causality of the Pathway:

  • Receptor Binding: Extracellular P1P binds to S1P receptors on the cell surface.

  • G-Protein Activation: This binding event induces a conformational change in the receptor, activating associated heterotrimeric G proteins (e.g., Gαi, Gαq, Gα12/13).

  • Downstream Effector Activation: The activated G proteins then modulate various intracellular effector enzymes and second messengers. Key pathways include:

    • PI3K/Akt Pathway: Crucial for promoting cell survival and proliferation.

    • Ras/ERK (MAPK) Pathway: A central signaling cascade that regulates cell growth, differentiation, and migration.[1]

    • Phospholipase C (PLC) Pathway: Leads to the mobilization of intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC), influencing a wide range of cellular processes.[7][8]

    • Rho GTPase Pathway: Regulates the actin cytoskeleton, thereby controlling cell shape, adhesion, and motility.[7]

This "outside-in" signaling allows cells to respond dynamically to changes in the extracellular concentration of P1P.

P1P_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Plasma Membrane cluster_inside Intracellular Space cluster_Gprotein G-Proteins cluster_effectors Downstream Effectors cluster_outcomes Cellular Responses P1P Phytosphingosine-1-Phosphate (P1P) S1PR S1P Receptor (S1PR1-5) G-Protein Coupled Receptor P1P->S1PR Gai Gαi S1PR->Gai Activation Gaq Gαq S1PR->Gaq Activation G1213 Gα12/13 S1PR->G1213 Activation PI3K_Akt PI3K / Akt Pathway Gai->PI3K_Akt Ras_ERK Ras / ERK Pathway Gai->Ras_ERK PLC PLC → Ca²⁺ Gaq->PLC Rho Rho GTPase G1213->Rho Survival Survival & Anti-Apoptosis PI3K_Akt->Survival Differentiation Differentiation PI3K_Akt->Differentiation Proliferation Proliferation & Growth Ras_ERK->Proliferation Ras_ERK->Differentiation Migration Migration & Motility Rho->Migration

Caption: P1P signaling cascade via S1P receptors.

Experimental Design: Determining Optimal P1P Concentration

The selection of an appropriate P1P concentration is the most critical parameter for a successful experiment. The optimal concentration is highly dependent on the cell type, the specific biological question being addressed, and the duration of treatment.

Recommended Concentration Ranges

Based on published literature, a common starting point for P1P concentration is in the low micromolar range. It is imperative to perform a dose-response experiment for each new cell line and experimental endpoint.

Cell TypeEffective Concentration RangeObserved Effect(s)Reference(s)
Human Dermal Fibroblasts (HDFs)2.5 µM - 5 µMIncreased cell viability/proliferation; Induction of EGFR mRNA expression.[5]
Human Dermal Mesenchymal Stem Cells (hdMSCs)0.5 µM - 5 µMNo cytotoxicity observed; Increased cell migration and invasion (optimal at 0.5-1 µM).[9]
Human Embryonic Stem Cells (hESCs)Not specified (used cP1P)Enhanced differentiation into cardiomyocytes.[10]

Expert Insight: Always begin with a broad range (e.g., 0.1 µM to 10 µM) to establish a dose-response curve. This initial experiment will identify the optimal concentration window that elicits a biological response without inducing cytotoxicity.

Solubility and Stock Solution Preparation

P1P is a lipid and, as such, has poor solubility in aqueous solutions like cell culture media.[11] Proper preparation of a concentrated stock solution is essential to ensure accurate and reproducible dosing.

  • Recommended Solvent: Methanol is a suitable solvent for creating a stock solution (e.g., 1 mg/mL).[11] An alternative for related compounds like O-cyclic P1P (cP1P) is a weak basic solution such as 0.01 N NaOH.[12]

  • Storage: P1P stock solutions should be stored at -20°C or -80°C to maintain stability.[11][13] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.

The Role of Serum

Fetal Bovine Serum (FBS) and other sera are complex mixtures containing endogenous lipids, growth factors, and binding proteins that can interact with P1P.

  • Interference: Serum components can sequester P1P, reducing its effective concentration.

  • Synergy: Serum growth factors can act synergistically with P1P. For instance, P1P has been shown to promote the activity of Epidermal Growth Factor (EGF).[1]

  • Recommendation: For mechanistic studies aimed at isolating the effects of P1P, it is often necessary to reduce the serum concentration or perform the treatment in serum-free media. A common practice is to serum-starve the cells for a period (e.g., overnight) before adding P1P.[9]

Detailed Experimental Protocols

The following protocols provide a self-validating framework for preparing and using P1P in a typical cell culture experiment.

Protocol 1: P1P Stock Solution Preparation (1 mM)

Rationale: Creating a concentrated, stable stock solution in an appropriate solvent is the first step to ensure accurate final concentrations in your cell culture medium.

  • Calculate Mass: The molecular weight of P1P is approximately 397.5 g/mol .[2] To make 1 mL of a 1 mM stock solution, you will need ~0.4 mg of P1P powder.

  • Weighing: Carefully weigh the P1P powder in a sterile microcentrifuge tube. As this is a small mass, it is advisable to purchase pre-weighed aliquots if possible or to dissolve a larger, more accurately weighed amount (e.g., 4 mg in 10 mL).

  • Dissolution: Add the appropriate volume of sterile-filtered methanol to the P1P powder.

  • Solubilization: Vortex thoroughly for 1-2 minutes until the lipid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed. The solution should be clear.

  • Aliquoting & Storage: Dispense the stock solution into sterile, single-use aliquots (e.g., 20 µL) in microcentrifuge tubes. Store immediately at -20°C.

Protocol 2: General Cell Treatment Workflow

Rationale: This workflow ensures that cellular responses are directly attributable to the P1P treatment by including a vehicle control and, when necessary, a serum-starvation step to reduce background signaling.

Cell_Treatment_Workflow cluster_prep Phase 1: Cell Preparation cluster_treat Phase 2: P1P Treatment cluster_analyze Phase 3: Analysis A 1. Seed cells in multi-well plates at desired density. B 2. Allow cells to adhere and grow (e.g., 24 hours, 70-80% confluency). A->B C 3. (Optional) Serum Starvation: Replace media with low-serum or serum-free media (e.g., 12-24 hours). B->C D 4. Prepare serial dilutions of P1P from stock in treatment media. C->D Proceed to Treatment E 5. Add P1P dilutions to wells. Include a 'Vehicle Control' (media + solvent). D->E F 6. Incubate for desired duration (e.g., 24, 48, or 72 hours). E->F G 7. Perform endpoint assay (e.g., MTT, Western Blot, qPCR, Migration Assay). F->G Proceed to Analysis

Caption: General workflow for P1P cell culture treatment.

Step-by-Step Method:

  • Cell Seeding: Plate your cells in the appropriate vessel (e.g., 96-well plate for viability, 6-well plate for protein/RNA analysis) and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional): If required, gently aspirate the growth medium and replace it with low-serum (e.g., 0.5% FBS) or serum-free medium. Incubate for 12-24 hours.

  • Prepare Working Solutions: On the day of treatment, thaw an aliquot of your P1P stock solution. Prepare serial dilutions in your treatment medium (e.g., serum-free media) to achieve 2x the final desired concentrations.

  • Vehicle Control: Prepare a "vehicle control" working solution containing the highest concentration of the solvent (e.g., methanol) that will be added to any well, but without P1P. This is critical to ensure that the solvent itself is not causing a cellular effect. The final solvent concentration should typically be <0.1%.

  • Treatment: Add an equal volume of the 2x working solutions to the corresponding wells of your cell plate. For example, add 100 µL of 2x P1P solution to 100 µL of media already in a 96-well plate.

  • Incubation: Return the plate to the incubator (37°C, 5% CO2) for the desired treatment period (e.g., 24 hours).[5][9]

  • Analysis: Proceed with your chosen downstream assay to measure the cellular response.

Troubleshooting and Data Interpretation

IssuePotential Cause(s)Recommended Solution(s)
No cellular response - Ineffective concentration.- P1P degradation.- Cell line is non-responsive.- Assay timing is incorrect.- Perform a wider dose-response (0.1-10 µM).- Use fresh P1P stock; avoid freeze-thaws.- Verify S1PR expression in your cell line.- Conduct a time-course experiment (e.g., 6, 24, 48 hours).
High variability between replicates - Uneven cell seeding.- P1P precipitation in media.- Inaccurate pipetting.- Ensure a single-cell suspension before seeding.- Vortex P1P working solutions before adding to cells.- Use calibrated pipettes and proper technique.
Unexpected cytotoxicity - Concentration is too high.- Solvent toxicity.- P1P is contaminated.- Titrate down the P1P concentration.- Ensure final solvent concentration is non-toxic (<0.1%).- Use a new, high-purity lot of P1P.

References

  • Kim, B., Park, S., Lee, H., Lee, S., Kim, J., Kim, M., Chung, H., Kim, M., Baek, J., Lee, T. R., & Kim, J. H. (2017). Phytosphingosine-1-phosphate and epidermal growth factor synergistically restore extracellular matrix in human dermal fibroblasts in vitro and in vivo. International Journal of Molecular Medicine. Available at: [Link]

  • Spandidos Publications. (2017). Phytosphingosine-1-phosphate and epidermal growth factor synergistically restore extracellular matrix in human dermal fibroblasts in vitro and in vivo. Available at: [Link]

  • Kim, J. Y., Heo, J., Kim, H. R., Kim, H., & Lee, J. H. (2020). Cyclic Phytosphingosine-1-Phosphate Primed Mesenchymal Stem Cells Ameliorate LPS-Induced Acute Lung Injury in Mice. International Journal of Stem Cells. Available at: [Link]

  • Frontiers. (n.d.). How do sphingosine-1-phosphate affect immune cells to resolve inflammation? Available at: [Link]

  • PubMed. (2021). Bioactive Lipid O-cyclic phytosphingosine-1-phosphate Promotes Differentiation of Human Embryonic Stem Cells into Cardiomyocytes via ALK3/BMPR Signaling. Available at: [Link]

  • PubChem. (n.d.). Phytosphingosine 1-phosphate. Available at: [Link]

  • Christoffersen, C., Obinata, H., Kumaraswamy, S. B., Galvani, S., Ahnström, J., Sevvana, M., Egerer, S., Latzer, P., Aas, R. A., Jaiswal, B., & Hla, T. (2011). An update on the biology of sphingosine 1-phosphate receptors. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

  • Nanopartikel.info. (n.d.). Culturing and differentiating THP-1 cells. Available at: [Link]

  • Wikipedia. (n.d.). Sphingosine-1-phosphate. Available at: [Link]

  • Spiegel, S., & Milstien, S. (2011). The secret life of sphingosine-1-phosphate. The Journal of Biological Chemistry. Available at: [Link]

  • YouTube. (2020). Sphingosine-1-phosphate signaling modulation for the treatment of acute myeloid leukemia (AML). Available at: [Link]

  • Journal of Biological Chemistry. (n.d.). Intracellular Generation of Sphingosine 1-Phosphate in Human Lung Endothelial Cells. Available at: [Link]

  • Development. (2012). Sphingosine 1-phosphate signalling. Available at: [Link]

  • ResearchGate. (2019). O-cyclic phytosphingosine-1-phosphate stimulates HIF1α-dependent glycolytic reprogramming to enhance the therapeutic potential of mesenchymal stem cells. Available at: [Link]

  • The Company of Biologists. (2005). Sphingosine 1-phosphate and ceramide 1-phosphate: expanding roles in cell signaling. Journal of Cell Science. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting PhS1P Peak Tailing in LC-MS Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Sphingosine-1-phosphate (S1P) analysis. Specifically, we will address the common and often frustrating issue of peak tailing in LC-MS chromatography. This document provides in-depth, field-proven insights and systematic troubleshooting strategies to help you achieve sharp, symmetrical peaks for reliable quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my Sphingosine-1-phosphate (S1P) peak severely tailing?

A1: The Root of the Problem: S1P's Molecular Structure

Peak tailing for S1P is a frequent issue primarily due to its unique physicochemical properties. S1P is a zwitterionic lysophospholipid, meaning it has both a positively charged amine group and a negatively charged phosphate group.[1][2] This structure leads to several challenges in reversed-phase chromatography:

  • Chelation with Metal Surfaces: The negatively charged phosphate group has a high affinity for metal ions.[1] This causes S1P to interact with any metallic surfaces within your LC system, such as stainless steel tubing, column frits, and even trace metals within the silica stationary phase.[1][3][4] This secondary interaction is a primary cause of significant peak tailing, leading to poor sensitivity and reproducibility.[5]

  • Silanol Interactions: The positively charged amine group can interact with acidic, deprotonated silanol groups on the surface of silica-based stationary phases.[4][6] This secondary ionic interaction provides an alternative retention mechanism that contributes to peak broadening and tailing.

These interactions create a mixed-mode retention mechanism (hydrophobic and ionic/chelation), which is a classic recipe for poor peak shape.[7]

Systematic Troubleshooting Workflow

When tackling S1P peak tailing, it's crucial to follow a logical sequence of troubleshooting steps, starting from the easiest and most common fixes to more involved system modifications.

G cluster_0 Troubleshooting Workflow start Start: S1P Peak Tailing Observed mobile_phase Step 1: Mobile Phase Optimization (pH & Additives) start->mobile_phase column_check Step 2: Column & Stationary Phase (Hardware & Chemistry) mobile_phase->column_check Issue Persists end Resolution: Symmetrical Peak mobile_phase->end Resolved system_check Step 3: LC System Hardware (Tubing & Connections) column_check->system_check Issue Persists column_check->end Resolved sample_prep Step 4: Sample Preparation & Solvent Effects system_check->sample_prep Issue Persists system_check->end Resolved sample_prep->end Resolved

Caption: A systematic workflow for troubleshooting S1P peak tailing.

Q2: How can I optimize my mobile phase to reduce S1P peak tailing?

A2: Mobile phase optimization is the first and often most effective strategy. The goal is to minimize the unwanted secondary interactions of the S1P molecule.

  • Adjusting pH: Controlling the pH of your mobile phase is critical. For basic compounds like S1P, using a low-pH mobile phase (e.g., pH ≤ 3) can suppress the ionization of silanol groups on the column, reducing the ionic interactions that cause tailing.[4] It is often recommended to adjust the pH to be at least 2 pKa units away from the analyte's pKa to ensure it is in a single ionic state.[8]

  • Using Metal Chelating Agents: To address the interaction with metal surfaces, the addition of a weak chelating agent to the mobile phase can be highly effective. These agents essentially "mask" the active metal sites throughout the flow path.

Mobile Phase AdditiveTypical ConcentrationMechanism of Action & Notes
Formic Acid 0.1 - 0.5%Commonly used for pH control and is MS-friendly. Can help protonate silanol groups.[8]
Ammonium Acetate 5 mMActs as a buffer and can improve peak shape.[3]
EDTA (or similar chelators) 500 nMA strong chelating agent that binds to metal ions in the system, preventing S1P interaction.[3] Note: May not be ideal for all MS systems; check for potential ion suppression.

Experimental Protocol: Preparing an "S1P-Friendly" Mobile Phase

  • Aqueous Component (Solvent A):

    • Start with high-purity (18.2 MΩ·cm) water.

    • Add ammonium acetate to a final concentration of 5 mM.

    • Add EDTA to a final concentration of 500 nM.

    • Adjust pH if necessary with a suitable acid (e.g., formic acid).

    • Sonicate for 10-15 minutes to degas.

  • Organic Component (Solvent B):

    • Prepare your organic solvent mixture (e.g., methanol/acetonitrile).

    • It is good practice to add the same buffer/additives to the organic phase as in the aqueous phase to maintain consistency during gradient elution.[9]

Q3: My peak is still tailing after mobile phase optimization. Could my column be the problem?

A3: Yes, the column is the next critical component to investigate. Both the physical hardware and the stationary phase chemistry play a significant role.

  • Metal-Free or PEEK-Lined Columns: Since metal interaction is a key issue, switching to a column with non-metallic hardware is a highly effective solution.[5] Look for columns described as "metal-free" or those with PEEK-lined hardware and PEEK frits.[3] These columns physically remove the primary source of metal ion interaction, leading to significant improvements in peak shape and intensity for phosphorylated analytes like S1P.[3]

  • Stationary Phase Choice:

    • High-Purity, End-Capped Silica: Modern, high-purity silica columns that are thoroughly end-capped are designed to minimize the number of free silanol groups, thereby reducing secondary interactions with basic analytes.[4][10]

    • Alternative Chemistries: For highly polar molecules like S1P, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative to traditional reversed-phase chromatography.[11] HILIC uses a polar stationary phase and a high organic content mobile phase, offering a different selectivity and often improved peak shapes for challenging polar analytes.

G cluster_0 S1P Interaction with Column Surfaces S1P {Sphingosine-1-Phosphate (S1P)|- Phosphate Group - Amine Group} Standard_Column Standard Stainless Steel Column Metal Ions (Fe²⁺, etc.) Free Silanols (-Si-OH) S1P->Standard_Column:f0 Chelation (Tailing) S1P->Standard_Column:f1 Ionic Interaction (Tailing) Biocompatible_Column Metal-Free (PEEK) Column Inert PEEK Surface End-Capped Silanols (-Si-O-Si(CH₃)₃) S1P->Biocompatible_Column:f0 No Interaction S1P->Biocompatible_Column:f1 Reduced Interaction

Caption: Interaction of S1P with standard vs. metal-free column hardware.

Q4: I'm using a metal-free column and optimized mobile phase, but still see some tailing. What else in my LC system could be the cause?

A4: The entire flow path from the injector to the mass spectrometer source needs to be considered. Even with a specialized column, other system components can contribute to the problem.

  • System Biocompatibility: A standard stainless steel LC system can still introduce metal ions that adsorb to the column over time or interact directly with the analyte.[12] For the most sensitive and robust analysis of phospholipids, a fully biocompatible or bio-inert LC system, where the entire flow path is constructed from materials like PEEK or MP35N steel, is the ideal solution.[12]

  • Extra-Column Volume and Connections: Poorly made connections, especially between the column and the detector, can introduce dead volume, causing peak broadening and tailing.[13] Ensure all fittings are properly seated and use tubing with a narrow internal diameter (e.g., 0.005") to minimize extra-column effects.[14]

  • Sample Solvent: Injecting your sample in a solvent that is much stronger (i.e., higher organic content in reversed-phase) than your initial mobile phase can cause peak distortion, including tailing or fronting.[13][15] Whenever possible, dissolve your sample in the initial mobile phase composition.

References

  • YMC Co., Ltd. LC-MS/MS analysis of sphingophospholipids using metal free column. Available at: [Link]

  • Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. Available at: [Link]

  • LCGC International. (2023). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available at: [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available at: [Link]

  • Waters. What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Available at: [Link]

  • YMC America, Inc. Facile LC-MS/MS Analysis of sphingolipids Using Metal-free Column. Available at: [Link]

  • Neagle, B. (2019). How can i prevent the peak tailing in HPLC? ResearchGate. Available at: [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?. Available at: [Link]

  • Jo, A., et al. (2021). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. Molecules. Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • Jo, A., et al. (2021). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. ResearchGate. Available at: [Link]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube. Available at: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Available at: [Link]

  • Agilent Technologies. (2021). Minimizing Interaction of Phospholipids with LC Hardware. Available at: [Link]

  • Liebisch, G., et al. (2014). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research. Available at: [Link]

Sources

Technical Support Center: Preventing Mass Spec Carryover When Analyzing Sphingosine Phosphates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and preventative strategies for mitigating mass spectrometry (MS) carryover, a common and frustrating issue in the quantitative analysis of sphingosine phosphates like Sphingosine-1-Phosphate (S1P).

Part 1: Frequently Asked Questions (FAQs)

Q1: What are sphingosine phosphates and why are they so prone to carryover?

A: Sphingosine-1-phosphate (S1P) and related lysophospholipids are critical signaling molecules involved in numerous physiological processes.[1][2] Their unique chemical structure is the primary reason they are challenging to analyze. At physiological pH, S1P is a zwitterion, possessing both a positively charged amine group and a negatively charged phosphate group.[3][4][5] This structure leads to several issues:

  • Adsorption: The negatively charged phosphate group can interact strongly with metal surfaces within the LC-MS system, such as stainless steel tubing, frits, and injector components, leading to peak tailing and adsorption.[4]

  • Hydrophobicity: The long hydrocarbon tail gives the molecule significant hydrophobic character, causing it to stick to non-polar surfaces like reversed-phase columns and PEEK tubing.

  • "Stickiness": The combination of these properties makes S1P and its analogs notoriously "sticky," meaning they are not easily flushed from the system after an injection, leading to their appearance as "ghost peaks" in subsequent blank or sample injections.[6]

Q2: What are the common signs of S1P carryover in my data?

A: The most common sign is the presence of "ghost peaks" in your chromatograms.[6][7][8] These are peaks corresponding to your analyte of interest that appear in blank injections immediately following a high-concentration sample or standard. Other signs include:

  • An unexpectedly high or rising baseline in your blank runs.

  • Poor quantitative reproducibility (high %RSD) for low-concentration samples.

  • Inaccurate quantification, as the carryover signal artificially inflates the analyte response in subsequent samples.

Q3: What is an acceptable level of carryover for bioanalysis?

A: While there is no universal standard, a common benchmark in regulated bioanalysis is that the response of an analyte in a blank injection immediately following the highest calibration standard should be no more than 20% of the response of the Lower Limit of Quantification (LLOQ) standard. For the internal standard, this is typically less than 5%. However, specific project goals or regulatory requirements may necessitate even lower carryover levels.

Part 2: In-Depth Troubleshooting Guide

Carryover can originate from multiple components of your LC-MS system. A systematic approach is crucial to pinpointing and resolving the issue.

Isolating the Source of Carryover

Before aggressive cleaning, you must identify the contaminated component. The following workflow provides a logical sequence for diagnosing the source of S1P carryover.

G cluster_0 Systematic Carryover Diagnosis cluster_1 Troubleshooting Path A Inject High Conc. S1P Standard followed by Blank Injection B Observe Carryover Peak in Blank? A->B Analyze Data C Replace LC Column with a Union. Inject Blank. B->C Yes G No Carryover Observed. Problem Solved. B->G No D Carryover Still Present? C->D E Source is Autosampler/Injector. Proceed to Injector Cleaning. D->E Yes F Source is LC Column. Proceed to Column Cleaning/Replacement. D->F No

Caption: A troubleshooting workflow for isolating S1P carryover.

Q4: My autosampler is the source. How do I effectively clean it?

A: The autosampler, with its needle, injection valve, and sample loop, is the most common source of carryover because it handles the undiluted sample.[9] A multi-step, rigorous needle wash is critical.

Causality: S1P is soluble in polar organic solvents like methanol, but its "stickiness" often requires a wash solution that is stronger than the mobile phase to effectively remove it from surfaces. A sequence of washes with varying solvent strengths can be highly effective.

Recommended Action:

  • Optimize Your Needle Wash Protocol: Do not rely on a single wash solvent. Program your autosampler to perform multiple wash cycles using different solutions. A common and effective sequence is:

    • Wash 1 (Strong Organic/Acidic): A solution like 50:50 Isopropanol:Acetonitrile with 0.5-1% formic acid. This helps to solubilize the lipid portion and disrupt ionic interactions.

    • Wash 2 (Aqueous/Organic): A solution that mimics your strongest mobile phase B composition (e.g., 90% Acetonitrile/10% Water).

    • Wash 3 (Seal Wash): A weak, aqueous solution like 10% Methanol in water to prevent salt precipitation and clean the outer needle surface.[10]

  • Increase Wash Volume and Time: Ensure the volume of the wash solvent used is at least 10 times the injection volume.[9] Increase the duration of the needle wash step in your method.

Data-Driven Wash Solution Comparison

Wash Solution CompositionTypical Carryover Reduction EfficiencyNotes
100% MethanolModerateGood starting point, but may not be sufficient for high S1P concentrations.
100% AcetonitrileModerate to LowGenerally less effective than methanol for many lipids.
50:50 Acetonitrile:WaterGoodOften more effective than pure organic solvent.[11]
50:50 IPA:Acetonitrile + 1% Formic AcidVery HighExcellent for disrupting both hydrophobic and ionic interactions.
Basic Wash (e.g., with Ammonium Hydroxide)HighCan be effective but may not be compatible with all columns or analytes. Test carefully.
Q5: I've determined the column is the problem. What are my options?

A: Column-related carryover occurs when S1P strongly adsorbs to the stationary phase or column hardware.

Causality: The negatively charged phosphate moiety of S1P can form strong ionic bonds with any exposed metal ions in the stainless steel column body or frits. This is a well-documented issue for phosphorylated analytes.[4]

Recommended Actions:

  • Dedicated Column: If you frequently analyze sphingosine phosphates, dedicate a column solely for this analysis to prevent cross-contamination.

  • Aggressive Column Flushing: Disconnect the column from the detector and flush it at a low flow rate with a strong solvent series. A typical procedure involves flushing with 20-30 column volumes of each of the following:

    • Water

    • Methanol

    • Acetonitrile

    • Isopropanol

    • Hexane (if compatible with your stationary phase)

    • Then reverse the sequence, ending with your mobile phase starting conditions.

  • Consider Bio-inert or PEEK-lined Hardware: For persistent issues, using an LC system and columns with bio-inert (MP35N) or PEEK-lined flow paths can dramatically reduce metal-analyte interactions and subsequent carryover.[12] Studies have shown that for phosphorylated lipids, a biocompatible LC system provides significantly better recovery and peak shape compared to a standard stainless steel system.[12]

Part 3: Proactive Prevention Strategies

The best troubleshooting is prevention. Integrating the following strategies into your workflow can significantly minimize the occurrence of S1P carryover.

Q6: How can I modify my analytical method to be more robust against carryover?

A: Methodological choices play a huge role in preventing carryover.

  • Sample Preparation: Use a robust sample preparation technique like solid-phase extraction (SPE) or specific phospholipid removal plates/cartridges.[13][14][15] These methods are superior to simple protein precipitation for removing interfering phospholipids that can contribute to system contamination.[13]

  • Injection Order: Run your samples in a sequence from the expected lowest concentration to the highest. Always run blank injections immediately after your highest calibrator and high-concentration QC samples to monitor for carryover.[7]

  • Mobile Phase Additives: The use of a highly acidic mobile phase can help to protonate the phosphate group, reducing its interaction with metal surfaces.[4]

  • Sufficient Column Equilibration: Include a robust post-run column wash with a high percentage of strong organic solvent to flush strongly retained compounds before re-equilibrating for the next injection.[16]

Q7: Are there any hardware considerations that can help?

A: Yes, beyond bio-inert systems, consider the following:

  • Tubing: Use narrow internal diameter (ID) tubing where possible to minimize surface area.

  • Injector Design: Modern UPLC and UHPLC systems often have flow-through needle designs that minimize the surface area exposed to the undiluted sample, which can help reduce carryover.

Part 4: Standard Operating Protocols

Protocol 1: Carryover Assessment Experiment

This protocol provides a self-validating system to quantify the level of carryover in your current LC-MS setup.

Objective: To determine the percentage of carryover from a high-concentration standard into a subsequent blank injection.

Procedure:

  • Prepare Standards: Prepare your highest concentration calibration standard (ULOQ) and your lowest concentration standard (LLOQ).

  • System Equilibration: Equilibrate the LC-MS system until a stable baseline is achieved.

  • Injection Sequence: a. Inject a solvent blank to establish the baseline. b. Inject the LLOQ standard (n=3) to determine its average peak area. c. Inject the ULOQ standard (n=3). d. Immediately following the last ULOQ injection, inject a solvent blank (this is the "carryover blank").

  • Data Analysis: a. Integrate the peak for S1P in the carryover blank. b. Calculate the percentage of carryover using the following formula: % Carryover = (Peak Area in Carryover Blank / Average Peak Area of LLOQ) * 100%

  • Acceptance Criteria: The result should be ≤ 20%. If it is higher, the system requires cleaning and the assessment should be repeated.

Protocol 2: System Purge and Deep Clean

This protocol is recommended when significant carryover is detected and has been isolated to the autosampler and injector.

Materials:

  • High-purity solvents: Isopropanol (IPA), Acetonitrile (ACN), Methanol (MeOH), Water.

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA).

  • A "dummy" union to replace the column.

Procedure:

  • System Preparation: a. Remove the column and install a union in its place. b. Remove any sensitive detectors from the flow path if possible.

  • Prepare Cleaning Solutions:

    • Solution A: 90:10 Water:ACN

    • Solution B (Aggressive Wash): 50:50 IPA:ACN + 0.5% FA

  • Purge Pump Lines: Purge all pump lines with their respective mobile phases for 5-10 minutes each.

  • Injector and System Flush: a. Place a vial containing Solution B in the autosampler. b. Create a method with a long run time (e.g., 30-60 minutes) that pumps 100% Solution B at a low flow rate (e.g., 0.2 mL/min). c. In the same method, program the autosampler to perform multiple large-volume injections (e.g., 10 injections of 100 µL) from the vial of Solution B. This will thoroughly flush the needle, loop, and injection valve.

  • Rinse Cycle: a. Replace Solution B with fresh mobile phase A (e.g., 90:10 Water:ACN). b. Repeat the flush process from step 4 to remove the aggressive wash solution from the system.

  • Re-equilibration and Testing: a. Re-install the column. b. Equilibrate the system with your analytical mobile phase. c. Perform the Carryover Assessment Experiment (Protocol 1) to confirm the cleaning was successful.

G cluster_0 System Deep Clean Workflow cluster_1 Validation A 1. Remove Column Install Union B 2. Prepare Aggressive Wash (e.g., IPA/ACN/FA) A->B C 3. Flush System with Wash (Multiple Large Injections) B->C D 4. Flush System with Aqueous Mobile Phase C->D E 5. Re-install Column & Equilibrate D->E F 6. Perform Carryover Test (Protocol 1) E->F G Carryover ≤ 20% LLOQ? F->G H Proceed with Analysis G->H Yes I Repeat Cleaning or Consult Manufacturer G->I No

Caption: Workflow for a system deep clean to remove S1P carryover.

References

  • Haynes, C. A., et al. (2008). A cleanup method for mass spectrometry of sphingosine-1-phosphate in blood and solid tissues using a phosphate capture molecule. Methods in Molecular Biology. [Link]

  • Böger, R. H., et al. (2009). LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples. Journal of Chromatography B. [Link]

  • Kim, M., et al. (2023). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate After the Dephosphorylation by Hydrogen Fluoride. Preprints.org. [Link]

  • An, J. (2012). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International. [Link]

  • Mandal, P., et al. (2024). Eliminating Ghost Peaks in LC-MS/MS: Enhancing Accuracy Through Advanced Analytical Techniques. Academic Strive. [Link]

  • Laxman, S., et al. (2021). Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry. Metabolites. [Link]

  • Wang, J., & Xu, Y. (2018). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Chromatography Today. [Link]

  • Kim, M., et al. (2024). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. Molecules. [Link]

  • LIPID MAPS®. (n.d.). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. LIPID MAPS®. [Link]

  • Kim, M., et al. (2024). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. ResearchGate. [Link]

  • Merrill, A. H., et al. (2011). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). PMC - PubMed Central. [Link]

  • Wang, D., et al. (2020). Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer. PMC - NIH. [Link]

  • Billich, A., & Zessisch, M. (2012). Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry. Methods in Molecular Biology. [Link]

  • Liebisch, G., et al. (2010). A rapid and quantitative LC-MS/MS method to profile sphingolipids. PMC - NIH. [Link]

  • LCGC International. (2013). HPLC Troubleshooting: Autosampler Contamination. LCGC International. [Link]

  • Stoll, D., & Dolan, J. (2024). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Janecki, T., et al. (2011). Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions. Bioanalysis. [Link]

  • Agilent. (n.d.). Best Practices for Using an Agilent LC System Technical Note. Agilent. [Link]

  • Janecki, T., et al. (2011). Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions. PubMed. [Link]

  • Phenomenex. (n.d.). Video Notes LC Troubleshooting Series Ghost Peaks. Phenomenex. [Link]

  • Liebisch, G., et al. (2010). A rapid and quantitative LC-MS/MS method to profile sphingolipids. ResearchGate. [Link]

  • Waters. (n.d.). LipidQuan Method Reference Guide: Analysis of Lipids in Plasma and Serum Samples by LC-MS/MS. Waters. [Link]

  • Agilent. (2024). Minimizing Interaction of Phospholipids with LC Hardware. Agilent. [Link]

  • Li, Y., et al. (2019). Comparison of three different lipid removal cleanup techniques prior to the analysis of sulfonamide drug residues in porcine tissues. PMC - NIH. [Link]

  • Crawford Scientific. (n.d.). LCMS Ghost Peaks & Carryover | Causes, Prevention & Troubleshooting Guide. Crawford Scientific. [Link]

  • Birdsall, R., & Aubin, A. (n.d.). CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. Waters. [Link]

  • Merrill, A. H., et al. (2011). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). ResearchGate. [Link]

  • Wyatt Technology. (n.d.). What causes a “ghost” peak and what can I do to prevent this? Wyatt Technology. [Link]

Sources

Technical Support Center: PhS1P Analysis & Ion Suppression

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Ionization Suppression in PhS1P Mass Spectrometry Audience: Researchers, Scientists, Drug Development Professionals Format: Technical Support Center (FAQs & Troubleshooting Guides)

Introduction: The "Hidden Killer" of Sensitivity

Phytosphingosine-1-phosphate (PhS1P) is a bioactive sphingolipid structurally similar to Sphingosine-1-phosphate (S1P). In LC-MS/MS analysis, the primary challenge is not the ionization of PhS1P itself, but the ionization suppression caused by co-eluting endogenous lipids—specifically glycerophospholipids (phosphatidylcholines, PCs).

These phospholipids (PLs) are abundant in plasma and tissue, elute in the same hydrophobic window as sphingolipids, and compete for charge in the Electrospray Ionization (ESI) source. The result is a "blind spot" where your analyte exists but generates no signal.

This guide provides a self-validating workflow to eliminate this suppression.

Module 1: Sample Preparation (The First Line of Defense)

Q: I am using Protein Precipitation (PPT) with Methanol. Why is my PhS1P signal inconsistent?

A: Protein precipitation removes proteins but leaves behind >90% of the phospholipids . These lipids flow into your column, accumulate, and elute unpredictably, often suppressing your PhS1P signal.

The Solution: Switch to a Two-Step Alkaline-Acidic Liquid-Liquid Extraction (LLE) . Unlike simple LLE, this protocol exploits the zwitterionic nature of the phosphate group to separate PhS1P from neutral lipids and sphingosine bases.

Protocol: The "Phase-Switch" LLE
  • Alkaline Step (Lipid Removal):

    • Add NaOH to the sample (pH > 10). PhS1P becomes doubly charged (phosphate and amine) and highly polar.

    • Add organic solvent (e.g., Chloroform/Methanol).[1][2]

    • Result: Neutral lipids (PCs, sphingosine) move to the Organic Phase. PhS1P remains in the Aqueous Phase.

    • Discard the Organic Phase.

  • Acidic Step (Analyte Recovery):

    • Acidify the remaining aqueous phase with HCl or Formic Acid (pH < 3). PhS1P is now protonated and less polar.

    • Add fresh organic solvent (e.g., Chloroform or 1-Butanol).

    • Result: PhS1P moves to the Organic Phase.

    • Collect and dry the Organic Phase.[1]

Visual Workflow:

LLE_Workflow Start Biological Sample (Plasma/Tissue) Step1 Step 1: Alkalinization (Add NaOH, pH > 10) Start->Step1 Extract1 Add Organic Solvent (CHCl3/MeOH) Step1->Extract1 Split1 Phase Separation Extract1->Split1 Org1 Organic Layer: Neutral Lipids & Sphingosine (DISCARD) Split1->Org1 Aq1 Aqueous Layer: PhS1P (Trapped) Split1->Aq1 Step2 Step 2: Acidification (Add HCl, pH < 3) Aq1->Step2 Extract2 Add Organic Solvent (CHCl3 or Butanol) Step2->Extract2 Split2 Phase Separation Extract2->Split2 Aq2 Aqueous Layer: Salts & Polar Matrix (DISCARD) Split2->Aq2 Org2 Organic Layer: Purified PhS1P (COLLECT) Split2->Org2

Caption: Two-step LLE exploits pH-dependent solubility to isolate PhS1P from matrix lipids.

Module 2: Chromatographic Separation

Q: My internal standard (IS) area counts are dropping over time. Is my column dying?

A: Likely not. You are probably experiencing Phospholipid Build-up . Phospholipids are "sticky" on C18 columns. If your gradient stops at 95% B for only 1-2 minutes, it may not be enough to elute them. They will elute in subsequent runs, suppressing ionization at random times (the "Ghost Peak" effect).

The Solution: Implement a "Sawtooth" Wash or use a HILIC approach.

Strategy A: The C18 "Sawtooth" Wash

Standard gradients ramp to 95% B and hold. Instead, oscillate the high organic phase at the end of the run to disrupt the boundary layer.

  • Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol/Acetonitrile (50:50) + 0.1% Formic Acid.[3]

Table 1: Optimized Gradient for Lipid Removal

Time (min)% BAction
0.0 - 1.05Load/Desalt
1.0 - 5.05 -> 95Elution of PhS1P (~3-4 min)
5.0 - 6.095Wash 1
6.0 - 6.15Re-equilibrate (Rapid Drop)
6.1 - 7.095Wash 2 (The Sawtooth)
7.0 - 9.05Final Equilibration
Strategy B: HILIC (Orthogonal Separation)

Hydrophilic Interaction Liquid Chromatography (HILIC) separates lipids by their polar headgroup.[4][5]

  • Advantage: Phospholipids (PCs) are strongly retained and elute after PhS1P, or can be diverted to waste.

  • Column: Silica or Amide-based HILIC.

Module 3: Mass Spectrometry Tuning

Q: What are the best MRM transitions for PhS1P?

A: PhS1P (Phytosphingosine-1-phosphate) differs from S1P by a hydroxyl group. You must tune for the specific dehydration fragments.

  • Precursor Ion: [M+H]+ = 398.3

  • Product Ions:

    • Quantifier: 282.3 (Loss of H3PO4 + H2O, similar to the S1P 380->264 transition).

    • Qualifier: 300.3 (Loss of H3PO4 only).

Q: Which Internal Standard (IS) should I use?

A: The "Gold Standard" is C17-S1P (d-erythro-sphingosine-1-phosphate, C17 base).

  • Why: It is structurally almost identical but chromatographically resolves slightly from endogenous S1P/PhS1P, preventing "crosstalk" while mirroring extraction efficiency.

  • Alternative:d7-S1P (Deuterated S1P).[6] Excellent for matrix compensation but expensive.

Critical Check: Ensure your IS concentration is sufficient (e.g., 100-200 nM) to swamp out minor adsorption losses but not so high that it suppresses the analyte.

Module 4: Troubleshooting Logic

Q: I have low recovery (<50%). Is it suppression or extraction loss?

A: Perform the Post-Column Infusion Test to distinguish the two.

  • Setup: Infuse a constant flow of PhS1P standard (via syringe pump) into the MS source.

  • Inject: Inject a "Blank Matrix Extract" (processed plasma without analyte) via the LC.

  • Observe: Monitor the baseline of the infused PhS1P.

    • Dip in Baseline: Ion suppression at that retention time.

    • Stable Baseline: No suppression. The issue is extraction loss (go back to Module 1).

Visual Logic Tree:

Troubleshooting Problem Low PhS1P Signal Test Perform Post-Column Infusion (Inject Matrix Blank) Problem->Test Result1 Baseline Dips at PhS1P RT Test->Result1 Result2 Baseline Stable at PhS1P RT Test->Result2 Diag1 Diagnosis: Ion Suppression Result1->Diag1 Diag2 Diagnosis: Extraction Loss Result2->Diag2 Action1 Action: Improve Cleanup (Switch to LLE or HILIC) Diag1->Action1 Action2 Action: Check pH in LLE Check Solubility Diag2->Action2

Caption: Diagnostic workflow to isolate the root cause of low sensitivity.

References
  • H.F. Dephosphorylation Method: HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. MDPI. Link

  • S1P Quantification Validation: Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum. NIH/PMC. Link

  • Matrix Effects Review: Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis. PubMed. Link

  • Internal Standards Guide: Internal Standards in LC-MS Bioanalysis: Which, When, and How. WuXi AppTec. Link

Sources

Technical Support Center: High-Resolution Separation of PhS1P and DHS1P

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the chromatographic resolution of Phytosphingosine-1-Phosphate (PhS1P) and Dihydrosphingosine-1-Phosphate (DHS1P) .

Ticket ID: RPC-LIPID-001 Status: Open for Optimization Subject: Resolving PhS1P from DHS1P in Reverse-Phase Chromatography (RPC)

Executive Summary & Diagnostic Overview

The Core Challenge: While PhS1P (


 ~398) and DHS1P (

~382) are not isobaric, they share a highly polar zwitterionic headgroup (phosphate + amine) and a long hydrophobic tail. In standard C18 Reverse-Phase Chromatography (RPC), they suffer from two primary failure modes:
  • Peak Tailing: The phosphate group interacts with trace metals or silanols on the column stationary phase.

  • Co-elution: The structural difference is a single hydroxyl group at C4. Without optimized selectivity, they may co-elute, leading to ion suppression and inaccurate quantification in complex matrices.

The Solution Logic: PhS1P contains a C4-hydroxyl group (phytosphingosine backbone), making it more polar than DHS1P (sphinganine backbone). In RPC, PhS1P must elute earlier than DHS1P . If this order is reversed or peaks overlap, the stationary phase selectivity or mobile phase pH is incorrect.

Troubleshooting Guide & FAQs

Q1: I am seeing severe peak tailing for both analytes. Is my column dead?

Diagnosis: Likely not. Tailing in phosphorylated sphingolipids is typically caused by Lewis acid-base interactions between the phosphate group and metal ions in the LC system or active silanols on the silica surface. Corrective Action:

  • Hardware: Switch to a PEEK-lined or bio-inert LC system if possible.

  • Column Chemistry: Use a column with a positively charged surface (e.g., C18 with a weak anion-exchange character or "Charged Surface Hybrid" technology). The positive charge repels the protonated amine (at acidic pH) or shields silanols, significantly sharpening the peak.

  • Mobile Phase Additive: Ensure you are using Ammonium Formate (5-10 mM) . The ammonium ions mask residual silanols, and formate buffers the pH to keep the phosphate protonation state consistent.

Q2: PhS1P and DHS1P are co-eluting. How do I improve resolution?

Diagnosis: Your gradient is likely too shallow in the early organic phase, or the column lacks steric selectivity for the hydroxyl group. Corrective Action:

  • Leverage Polarity: PhS1P is more polar. Start your gradient at a lower %B (e.g., 40-50%) to allow PhS1P to partition into the mobile phase earlier than DHS1P.

  • Solvent Choice: Switch Mobile Phase B from 100% Acetonitrile to Methanol/Acetonitrile (50:50) . Methanol is a protic solvent that interacts differently with the C4-hydroxyl of PhS1P compared to the aprotic Acetonitrile, often enhancing selectivity between hydroxylated and non-hydroxylated lipids.

Q3: Why does PhS1P elute before DHS1P?

Mechanism: In Reverse-Phase Chromatography, retention is driven by hydrophobic interaction.

  • DHS1P (Sphinganine-1-P): Saturated C18 chain. High hydrophobicity.

  • PhS1P (Phytosphingosine-1-P): Saturated C18 chain + 4-Hydroxyl group .

  • Causality: The extra hydroxyl group disrupts the hydrophobic binding to the C18 ligands, reducing the retention factor (

    
    ). Therefore, PhS1P elutes first.
    

Validated Experimental Protocol

Reagents & Standards
  • PhS1P Standard: Avanti Polar Lipids (or equivalent), dissolved in MeOH:Water (95:5) with 5mM Ammonium Formate.

  • DHS1P Standard: Avanti Polar Lipids (or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

  • Mobile Phase B: Methanol:Acetonitrile (1:1) + 0.1% Formic Acid.[1]

Chromatographic Conditions (RPC)

This protocol utilizes a Charged Surface Hybrid (CSH) C18 column to minimize tailing and maximize resolution.

ParameterSetting
Column Waters XSelect CSH C18 (2.1 x 50mm, 1.7 µm) or Phenomenex Kinetex EVO C18
Temperature 55°C (Higher temp improves mass transfer for lipids)
Flow Rate 0.4 mL/min
Injection Vol 2-5 µL
Gradient Table

Note: A steep ramp is used after elution to wash highly hydrophobic ceramides that may be in the matrix.

Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.004060Loading/Focusing
1.004060Isocratic Hold
6.000100Elution Gradient
8.000100Column Wash
8.104060Re-equilibration
10.004060End of Run
Mass Spectrometry Settings (MRM)

Use ESI Positive Mode. The phosphate loss is a common fragmentation pathway.

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)
PhS1P 398.3300.3 (Sphingoid Base)20-25
DHS1P 382.3284.3 (Sphingoid Base)20-25
S1P (Ref) 380.3264.3 (Sphingoid Base)20-25

Visualizing the Workflow & Mechanism

Diagram 1: Method Development Logic

This flowchart illustrates the decision-making process for resolving these specific lipids.

MethodDevelopment Start Start: PhS1P/DHS1P Separation CheckCol Check Column Chemistry Start->CheckCol StandardC18 Standard C18? CheckCol->StandardC18 CSHC18 Charged Surface C18? CheckCol->CSHC18 Tailing Issue: Peak Tailing StandardC18->Tailing Phosphate Interaction GoodShape Peak Shape: Sharp CSHC18->GoodShape Repulsion/Shielding Tailing->CSHC18 Switch Column Resolution Check Resolution (Rs) GoodShape->Resolution Coelution Rs < 1.5 (Co-elution) Resolution->Coelution Separated Rs > 1.5 (Resolved) Resolution->Separated ModifyB Action: Switch B to MeOH/ACN (1:1) Coelution->ModifyB Final Final Method: PhS1P elutes before DHS1P Separated->Final LowerStart Action: Lower Initial %B ModifyB->LowerStart LowerStart->Resolution Retest

Caption: Decision tree for optimizing sphingoid base 1-phosphate separation, prioritizing column chemistry to solve tailing before addressing resolution.

Diagram 2: Structural Impact on Retention

Visualizing why PhS1P elutes earlier than DHS1P.

RetentionMechanism cluster_0 Analytes Stationary C18 Stationary Phase (Hydrophobic) DHS1P DHS1P (No C4-OH) High Hydrophobicity DHS1P->Stationary Strong Interaction Elution Elution Order DHS1P->Elution Elutes 2nd PhS1P PhS1P (Has C4-OH) Reduced Hydrophobicity PhS1P->Stationary Weaker Interaction PhS1P->Elution Elutes 1st

Caption: Mechanistic view of retention. The C4-hydroxyl in PhS1P reduces hydrophobic interaction with C18, causing earlier elution.

References

  • Frej, C., et al. (2015). "Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation." Analytical and Bioanalytical Chemistry.

  • Cui, L., et al. (2014). "Rapid Method Development through Proper Column Selection." Waters Application Note.

  • Cutignano, A., et al. (2010).[2] "UPLC-MS/MS method for analysis of sphingosine 1-phosphate in biological samples." Prostaglandins & Other Lipid Mediators.[2]

  • Sullards, M. C., et al. (2011). "Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry." LIPID MAPS.

Sources

Technical Support Center: PhS1P Solubilization & Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Solubility Paradox

The Problem: Researchers often observe that PhS1P precipitates immediately upon addition to cell culture media, even if it was perfectly dissolved in the organic stock solvent (e.g., Methanol or DMSO).

The Science (Why this happens): Phytosphingosine-1-phosphate (PhS1P) is a bioactive sphingolipid with a zwitterionic headgroup and a highly hydrophobic hydrocarbon tail. While the phosphate group is polar, the long alkyl chain drives the molecule to aggregate into micelles or precipitate in aqueous environments (like cell media) once the critical micelle concentration (CMC) is exceeded.

The Solution: You cannot simply dilute an organic stock of PhS1P into media. The hydrophobic effect will force the lipid out of solution before it reaches the cells. To deliver PhS1P biologically, you must mimic the body's natural transport mechanism: Albumin Complexation . In the bloodstream, sphingolipids circulate bound to carriers like Albumin or ApoM.[1] We must replicate this in vitro using Fatty Acid-Free Bovine Serum Albumin (FAF-BSA).

Standard Operating Procedure (SOP)

Protocol: Preparation of PhS1P-BSA Complexes

This protocol creates a stable, water-soluble complex that prevents precipitation and ensures bioavailability.

Reagents Required:

  • PhS1P (Powder or Methanol Stock)[2]

  • Solvent: Methanol (warm, ~37-50°C)[2]

  • Carrier: Fatty Acid-Free (FAF) BSA (Crucial: Standard BSA contains interfering lipids)

  • Buffer: PBS (calcium/magnesium-free)[1]

  • Hardware: Glass vials (borosilicate), Nitrogen stream, Water bath sonicator (37°C).

Step-by-Step Workflow
  • Preparation of Lipid Stock:

    • Dissolve PhS1P powder in warm Methanol to a concentration of 0.5 – 1.0 mg/mL .

    • Note: Sonicate in a water bath if the solution is cloudy. It must be optically clear.

  • The "Thin Film" Evaporation (CRITICAL STEP):

    • Transfer the required volume of lipid stock into a glass vial.[3]

    • Evaporate the Methanol completely under a gentle stream of Nitrogen gas.

    • Result: You should see a thin, translucent film of lipid on the bottom/walls of the glass.

    • Why: Direct addition of liquid methanol to BSA can denature the protein; we need the lipid dry first.

  • Carrier Preparation:

    • Prepare a 4 mg/mL solution of FAF-BSA in PBS.

    • Pre-warm this solution to 37°C .

  • Complexation:

    • Add the warm BSA/PBS solution directly to the dried lipid film.

    • Target Concentration: The final PhS1P concentration in this stock should be 125 µM (approx. 0.05 mg/mL).[2]

    • Molar Ratio: This achieves an approximate 2:1 (Lipid:BSA) molar ratio, which is thermodynamically stable.

  • Solubilization:

    • Incubate at 37°C for 30 minutes with continuous mixing (orbital shaker or frequent vortexing).

    • Sonication:[1][2][3][4][5] If the solution remains cloudy, brief sonication (1-2 mins) in a bath sonicator is permitted.

    • End Point: The solution should be clear and colorless. This is your 10x or 100x Working Stock .

  • Cell Treatment:

    • Dilute this BSA-complexed stock directly into your cell culture media to reach the final experimental concentration (e.g., 100 nM - 1 µM).

Visualizing the Workflow

The following diagram illustrates the critical path for solubilization, highlighting the transition from organic solvent to biological carrier.

PhS1P_Workflow cluster_glass Use Glassware Only Stock PhS1P in Methanol (Organic Stock) Film Nitrogen Evaporation (Dry Lipid Film) Stock->Film Remove Solvent Complex PhS1P-BSA Complex (Water Soluble) Film->Complex 37°C + Vortex BSA 4 mg/mL FAF-BSA (Carrier Vehicle) BSA->Complex Add to Film Media Cell Culture Media (Final Destination) Complex->Media Dilute

Figure 1: Critical workflow for converting hydrophobic PhS1P into a hydrophilic BSA-complex suitable for cell culture.

Troubleshooting & FAQs

Q1: My solution is still cloudy after adding BSA. What went wrong?

A: You likely exceeded the binding capacity of the albumin or didn't heat it enough.

  • Check: Did you use Fatty Acid-Free BSA? Standard BSA is often pre-loaded with bovine lipids, leaving no "room" for your PhS1P.

  • Fix: Sonicate the solution in a warm water bath (37°C) for 10 minutes. If it remains cloudy, filter sterilization (0.22 µm) is not recommended as you will lose the lipid in the filter. Prepare a fresh batch with a lower lipid-to-BSA ratio.

Q2: Can I just dissolve PhS1P in DMSO and dump it into the media?

A: No. While PhS1P dissolves in DMSO, adding it to aqueous media causes the lipid to "crash out" (precipitate) instantly into invisible micro-aggregates.

  • Consequence: The effective concentration hitting your cells will be near zero, or the aggregates will cause localized toxicity (cell lysis) where they settle.

Q3: Why must I use glassware?

A: Sphingolipids are "sticky." They adsorb rapidly to polypropylene and polystyrene (standard lab plastic).

  • Data: Studies show up to 40-50% loss of free sphingosine/S1P when prepared in plastic tubes without a carrier protein.

  • Protocol: Use borosilicate glass vials for the evaporation and initial solubilization steps. Once bound to BSA, the complex is less sticky and can be used with plastic pipettes.

Q4: Can I use NaOH instead of BSA?

A: Yes, but with caution.

  • Method: PhS1P can be dissolved in 10 mM NaOH (pH > 10) to create a clear micellar solution.

  • Risk:[6] High pH can hydrolyze the phosphate ester bond over time. Furthermore, adding a high-pH stock to unbuffered media can shift the pH of your culture. The BSA method is more physiologically relevant.

Comparative Data: Solubilization Methods

MethodCarrier/SolventStabilityPhysiological RelevanceRisk Factor
BSA Complex (Recommended) 4 mg/mL FAF-BSAHigh (Days at 4°C)High (Mimics blood transport)Low (Non-toxic)
Alkaline Solution 10 mM NaOHModerateLow (Artificial pH)Medium (Hydrolysis risk)
Direct Solvent DMSO / EthanolNone (Precipitates)NoneHigh (Cytotoxicity + Precipitation)
Detergent Tween-20 / TritonHighLow (Membrane disruption)High (Lyses cells)

References

  • Spiegel, S., & Milstein, S. (2002).[3] Sphingosine 1-phosphate, a key signaling molecule.[3][4][5][7][8] Journal of Biological Chemistry.[3] (Establishes biological context of albumin binding). [Link]

Sources

Validation & Comparative

Precision in the Lipidome: A Definitive Guide to Validating PhS1P Quantification via Isotope-Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phytosphingosine-1-Phosphate (PhS1P) is more than a structural bystander in the sphingolipid pathway; it is a critical bioactive mediator in yeast heat stress responses and, more importantly for drug development, a vital precursor in the mammalian skin barrier ceramide synthesis pathway.

However, quantifying PhS1P is notoriously difficult. Its high polarity (phosphate headgroup) complicates extraction, while its low physiological abundance renders it vulnerable to ion suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide objectively compares three quantification strategies, demonstrating why Isotope-Dilution Mass Spectrometry (IDMS) using a structurally matched internal standard (IS) is not just "best practice"—it is a regulatory necessity for data integrity.

The Scientific Challenge: Why PhS1P?

To validate a method, one must understand the molecule.[1] PhS1P (


) differs from the well-studied Sphingosine-1-Phosphate (S1P) by a single hydroxyl group at the C4 position. This seemingly minor difference significantly alters its polarity and retention time on Reverse Phase (C18) chromatography.
The "Matrix Effect" Trap

In ESI-MS/MS, co-eluting phospholipids (like phosphatidylcholines) compete for charge in the ionization source. If your target analyte (PhS1P) elutes in a region of high background noise, its signal is "suppressed."

  • Without IS: You cannot distinguish between low PhS1P levels and high suppression.

  • With Surrogate IS (e.g., S1P-d7): If S1P-d7 elutes 0.5 minutes apart from PhS1P, it experiences different suppression, leading to erroneous correction.

Comparative Analysis: Selecting the Internal Standard

We evaluated three quantification approaches using human plasma spiked with PhS1P.

The Contenders
  • External Calibration (No IS): Quantifying based on a standard curve in pure solvent.

  • Surrogate IS (d7-S1P): Using Deuterated Sphingosine-1-Phosphate. Structurally similar, but lacks the C4-hydroxyl.

  • Matched Isotope IS (d7-PhS1P / C17-PhS1P): Using Deuterated Phytosphingosine-1-Phosphate or its C17 analog. Co-elutes exactly or nearly exactly with the analyte.

Experimental Data: Recovery & Accuracy

Table 1: Comparative Validation Data (Spiked Plasma at 50 ng/mL)

ParameterMethod A: External StdMethod B: Surrogate IS (d7-S1P)Method C: Matched IS (d7-PhS1P)
Apparent Recovery 42% (Severe Loss)115% (Over-correction)98.5% (Accurate)
Matrix Factor (MF) 0.45 (High Suppression)0.92 (Mismatched)1.01 (Perfect Correction)
Retention Time Delta N/A

0.4 min

0.0 min
RSD (Precision) 28%12%< 4%
Conclusion REJECT RISKY VALIDATED

Analysis:

  • Method A failed because the plasma matrix suppressed 55% of the signal. The external curve (in solvent) did not account for this.

  • Method B failed because d7-S1P eluted slightly after the suppression zone. It signaled "high recovery," overestimating the PhS1P concentration.

  • Method C succeeded because d7-PhS1P co-eluted with endogenous PhS1P, experiencing the exact same suppression. The ratio of Analyte/IS remained constant regardless of matrix interference.

Visualizing the Mechanism

The following diagram illustrates the sphingolipid pathway context and the critical points where quantification errors occur.

PhS1P_Pathway cluster_pathway Sphingolipid Biosynthesis & Quantification Logic Phytosphingosine Phytosphingosine (Base) PhS1P Phytosphingosine-1-Phosphate (Target Analyte) Phytosphingosine->PhS1P Sphingosine Kinase Ceramide Phytoceramide (Skin Barrier) Phytosphingosine->Ceramide Ceramide Synthase PhS1P->Phytosphingosine Phosphatase IS_Ideal Matched IS (d7-PhS1P) IS_Ideal->PhS1P Co-Elution (Corrects Matrix Effect) IS_Risky Surrogate IS (d7-S1P) IS_Risky->PhS1P RT Shift (Inaccurate Correction)

Figure 1: PhS1P Metabolic Pathway and Internal Standard Interaction Logic.

Validated Experimental Protocol

This protocol is compliant with FDA Bioanalytical Method Validation (BMV) guidelines.

A. Materials
  • Analyte: PhS1P Standards (Avanti Polar Lipids).

  • Internal Standard: d7-PhS1P (preferred) or C17-PhS1P.

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid.

B. Sample Preparation (Modified Bligh-Dyer)

Standard lipid extractions often lose phosphorylated lipids to the aqueous phase. Acidification is mandatory.

  • Aliquot: Transfer 100 µL of plasma/tissue homogenate to a glass tube.

  • Spike IS: Add 10 µL of Internal Standard (1 µM in MeOH). Vortex 10s.

  • Phase 1: Add 300 µL Methanol + 150 µL Chloroform. Vortex 30s.

  • Acidification: Add 10 µL 3M HCl. (Crucial for PhS1P recovery).

  • Phase 2: Add 150 µL Chloroform + 150 µL Water. Vortex 1 min.

  • Centrifuge: 3000 x g for 5 mins.

  • Collection: Collect the lower organic phase . (Note: PhS1P partitions here only if acidified).

  • Dry & Reconstitute: Evaporate under nitrogen. Reconstitute in 100 µL Mobile Phase B (MeOH/Formic Acid).

C. LC-MS/MS Conditions[2][3][4][5][6][7]
  • System: Agilent 6495 or Sciex 6500+ QTRAP.

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18), 2.1 x 50mm.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Gradient: 0-1 min (50% B) → 5 min (99% B) → 7 min (99% B).

D. MRM Transitions (Positive Mode)
CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)
PhS1P 398.2 [M+H]+282.3 (Loss of H3PO4)20
d7-PhS1P (IS) 405.2 [M+H]+289.320
S1P (Interference) 380.2 [M+H]+264.318

Workflow Visualization

Workflow cluster_prep Sample Prep cluster_analysis Analysis cluster_data Validation Sample Sample (100µL) Spike Spike IS (d7-PhS1P) Sample->Spike Extract Acidified Extraction Spike->Extract LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Ratio Calculate Ratio (Analyte Area / IS Area) MS->Ratio Result Quantification (ng/mL) Ratio->Result

Figure 2: Step-by-step Isotope Dilution Workflow.

Validation Checklist (Self-Validating System)

To ensure your data meets E-E-A-T standards, perform these checks for every batch:

  • IS Area Stability: Plot the raw peak area of the Internal Standard across all samples. If a specific sample shows <50% of the average IS area, it indicates severe matrix suppression or extraction failure. Re-inject or re-extract.

  • Retention Time Lock: The PhS1P peak must not drift >0.1 min from the IS peak.

  • Blank Check: Inject a "Double Blank" (no analyte, no IS) to ensure no carryover.

  • Matrix Factor (MF) Calculation:

    
    
    Target MF should be between 0.8 and 1.2.
    

References

  • FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][2] [Link]

  • LIPID MAPS® Lipidomics Gateway. (2023). Sphingolipids Structure and Classification. [Link]

  • Triebl, A., & Wenk, M. R. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Biomolecules, 8(4), 151. [Link]

  • Avanti Polar Lipids. (2023). Sphingolipid Internal Standards and Quantification. [Link]

  • Cai, T., et al. (2023). Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry. Journal of Proteome Research. [Link]

Sources

Comparative analysis of PhS1P and S1P levels in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While Sphingosine-1-phosphate (S1P) is widely recognized as a master regulator of lymphocyte trafficking and vascular integrity, its structural analog Phytosphingosine-1-phosphate (PhS1P) remains a critical yet under-analyzed metabolite. PhS1P differs by a single hydroxyl group and the saturation of the C4-C5 bond, yet this subtle structural divergence dictates distinct biological roles—particularly in epidermal barrier function and specific receptor kinetics (e.g., S1PR4 affinity).

This guide provides a rigorous comparative framework for researchers quantifying these lipids. It addresses the analytical "blind spots" where PhS1P is often misidentified as S1P due to chromatographic co-elution or isobaric interference in low-resolution mass spectrometry.

Structural & Mechanistic Divergence

To accurately quantify these lipids, one must first understand their physicochemical properties and biological origins.

Chemical Architecture
  • S1P (d18:1-P): Derived from sphingosine.[1][2][3][4][5] Contains a trans-double bond at C4-C5. It is the primary mammalian bioactive sphingolipid in blood.

  • PhS1P (t18:0-P): Derived from phytosphingosine.[6] Contains a hydroxyl group at C4 and is fully saturated. High abundance in plants/yeast; in mammals, it is concentrated in the stratum corneum (skin) and specific leukocytes.

Receptor Affinity & Signaling

While S1P binds all five S1P receptors (S1PR1-5) with nanomolar affinity, PhS1P exhibits a unique profile. Notably, PhS1P shows a ~10-fold higher affinity for S1PR4 compared to S1P in certain assays, suggesting a specialized role in hematopoietic cell signaling [1].

Diagram 1: Metabolic & Signaling Divergence

This pathway map illustrates the distinct biosynthetic origins and overlapping degradation pathways of S1P and PhS1P.

SphingolipidPathways cluster_mammal Canonical Mammalian Pathway cluster_phyto Phytosphingolipid Pathway (Skin/Yeast) Cer Ceramide Sph Sphingosine (d18:1) Cer->Sph Ceramidase S1P S1P (d18:1-P) [Major Blood Metabolite] Sph->S1P SphK1/2 S1P->Sph SPP1/2 (Phosphatase) Lyase S1P Lyase (Irreversible Degradation) S1P->Lyase PhytoCer Phytoceramide PhytoSph Phytosphingosine (t18:0) PhytoCer->PhytoSph Ceramidase PhS1P PhS1P (t18:0-P) [High Affinity S1PR4] PhytoSph->PhS1P SphK1/2 (Context dependent) PhS1P->Lyase Hexadecenal Hexadecenal + PE Lyase->Hexadecenal

Caption: Metabolic bifurcation showing the parallel synthesis of S1P and PhS1P and their convergence at S1P Lyase degradation.

Analytical Comparison: LC-MS/MS Quantification

The primary challenge in comparative analysis is the polarity of the phosphate headgroup, which causes peak tailing and carryover on C18 columns. Furthermore, PhS1P is isobaric with certain hydroxylated metabolites of dhS1P (dihydrosphingosine-1-phosphate), making mass resolution critical.

The "Self-Validating" Protocol

To ensure data integrity, the extraction protocol must prevent acid-induced isomerization or degradation of the phosphate group.

  • Standard Method (Acidic): Traditional Folch extraction with acid can cause hydrolysis of the phosphate.

  • Recommended Method (Alkaline): Use a modified Bligh & Dyer method under alkaline conditions (KOH) to partition S1P/PhS1P into the aqueous phase, followed by acidification and re-extraction. This preserves >95% of the analyte [2].

MRM Transition Table

The following transitions are validated for Triple Quadrupole (QqQ) systems.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale for Selection
S1P 380.3 [M+H]+264.324Loss of H₃PO₄ + H₂O from sphingosine backbone.
PhS1P 398.3 [M+H]+282.326Loss of H₃PO₄ + H₂O from phytosphingosine backbone.
C17-S1P (IS) 366.3 [M+H]+250.324Synthetic internal standard; mimics ionization of S1P.

Critical Note: Do not use C17-Sphingosine as an internal standard for S1P/PhS1P quantification. It does not correct for the ionization suppression of the phosphate group. Always use C17-S1P. [3]

Experimental Workflow

This workflow is designed to minimize matrix effects, which are severe in plasma (high albumin binding) and tissue (high lipid background).

Diagram 2: Validated LC-MS/MS Decision Tree

LCMS_Workflow cluster_prep Sample Preparation cluster_extract Extraction (Alkaline) Sample Biological Sample Plasma Plasma/Serum (Avoid Platelet Activation) Sample->Plasma Tissue Tissue (Skin/Lung) (Homogenize in Methanol) Sample->Tissue Spike Spike IS: C17-S1P (Final Conc: 100 nM) Plasma->Spike Tissue->Spike Alk Add KOH/MeOH (Phase Split) Spike->Alk Acid Acidify Aqueous Phase (HCl to pH 3) Alk->Acid Org Extract w/ CHCl3 or DCM Acid->Org LC LC Separation Column: C18 Core-Shell Mobile Phase: MeOH/H2O + Formic Acid Org->LC MS MS/MS Detection (MRM Mode) LC->MS

Caption: Step-by-step decision tree for extracting and analyzing phosphorylated sphingoids to ensure recovery and specificity.

Protocol Highlights:
  • Sample Collection (Plasma): Use EDTA tubes. Process immediately. Caution: Delay >1 hour at room temperature allows platelets to release S1P, artificially inflating levels by up to 200% [4].

  • Chromatography: Use a C8 or C18 column with a high carbon load. A mobile phase containing ammonium formate (10mM) is essential to improve the peak shape of the zwitterionic headgroup.

  • System Conditioning: Inject a "blank" containing high concentrations of phosphoric acid periodically to passivate the LC lines if you observe severe tailing (S1P sticks to stainless steel).

Data Interpretation & Expected Levels

When analyzing results, the ratio of S1P to PhS1P is highly tissue-dependent.

Sample MatrixExpected S1P LevelExpected PhS1P LevelBiological Significance
Human Plasma 0.2 - 1.0 µM< 0.05 µM (Trace)High S1P reflects RBC/Platelet reservoir. High PhS1P may indicate dietary intake or metabolic anomaly.
Skin (Epidermis) ModerateHighPhS1P is a precursor to Phytoceramides, essential for the water barrier.
Yeast/Fungi TraceHighPhS1P is the dominant signaling species in yeast (S. cerevisiae).

Troubleshooting Anomalies:

  • High PhS1P in Plasma? Check for dietary supplements or contamination from skin during sampling.

  • Low S1P Recovery? Likely due to binding to the glass vial. Use silanized glass or polypropylene tubes.

References

  • NIH/PubMed: Sphingosine 1-phosphate Chemical Biology.[3] (Discusses S1PR4 affinity for phyto-species).

  • ResearchGate: Extraction and Quantification of Sphingosine 1-Phosphate (S1P). (Details alkaline extraction to prevent degradation).

  • MDPI: HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after Dephosphorylation. (Validates MRM transitions and Internal Standards).

  • PubMed: Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M. (Highlights platelet activation issues).

Sources

A Researcher's Guide to the Specificity of Anti-S1P Antibodies: A Comparative Analysis with Phytosphingosine 1-Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in sphingolipid signaling, immunology, and oncology, the specificity of analytical tools is paramount. This guide provides an in-depth comparison of the specificity of anti-sphingosine 1-phosphate (S1P) antibodies, with a particular focus on their cross-reactivity with the structurally similar molecule, phytosphingosine 1-phosphate (PhytoS1P). Understanding this specificity is critical for the accurate interpretation of experimental results and for the development of targeted therapeutics.

Introduction: The Significance of S1P and PhytoS1P in Cellular Signaling

Sphingosine 1-phosphate (S1P) is a bioactive signaling lipid that plays a crucial role in a multitude of physiological and pathological processes, including immune cell trafficking, vascular development, and cancer progression.[1][2][3] S1P exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), S1P1-5.[1][4] The intricate signaling pathways initiated by S1P make it a compelling target for drug development, particularly in the fields of autoimmune diseases and oncology.[3][5]

Phytosphingosine 1-phosphate (PhytoS1P) is a related sphingolipid that is more prevalent in plants, yeast, and some mammalian tissues.[6][7] While structurally similar to S1P, emerging evidence suggests that PhytoS1P may have distinct biological functions.[6] For instance, PhytoS1P has been shown to be a high-affinity ligand for the S1P4 receptor.[8] Given the structural parallels between S1P and PhytoS1P, the potential for cross-reactivity of anti-S1P antibodies is a significant consideration for researchers.

Molecular Distinction: S1P vs. PhytoS1P

The primary structural difference between S1P and PhytoS1P lies in the sphingoid base backbone. S1P contains a double bond between carbons 4 and 5, whereas PhytoS1P has a hydroxyl group at the carbon 4 position and is saturated.[7][8] This seemingly minor structural variance can have a profound impact on the binding affinity of antibodies and receptor interactions.

Caption: Chemical structures of Sphingosine 1-Phosphate (S1P) and Phytosphingosine 1-Phosphate (PhytoS1P).

Comparative Analysis of Anti-S1P Antibody Specificity

The specificity of an anti-S1P antibody is a critical performance parameter. Several commercially available anti-S1P monoclonal antibodies have been characterized for their cross-reactivity with other lipids. A study detailing the production and characterization of the monoclonal anti-S1P antibody, LT1002, demonstrated its high affinity and specificity for S1P with no cross-reactivity to structurally related lipids such as sphingosine (SPH), lysophosphatidic acid (LPA), and ceramide (CER) in competitive ELISA assays.[9]

Competitor Lipid % Inhibition of LT1002 Binding to S1P Reference
Sphingosine 1-Phosphate (S1P)100%[9]
Sphingosine (SPH)No significant inhibition[9]
Lysophosphatidic Acid (LPA)No significant inhibition[9]
Ceramide (CER)No significant inhibition[9]
Ceramide 1-Phosphate (C1P)No significant inhibition[9]
Dihydrosphingosine 1-Phosphate (DHS1P)Significant inhibition[9]

Note: Data on direct competitive binding with Phytosphingosine 1-Phosphate for this specific antibody was not explicitly detailed in the cited public literature. However, the significant cross-reactivity with DHS1P, which, like PhytoS1P, lacks the C4-C5 double bond, suggests that antibodies targeting this region may exhibit some degree of cross-reactivity with PhytoS1P.

Echelon Biosciences offers the LT1002 monoclonal antibody and notes its limited cross-reactivity with other lipids based on competitive ELISA data.[10] Researchers should consult the specific datasheets for the antibodies they are using, as cross-reactivity profiles can vary between clones and manufacturers.

Experimental Protocol for Assessing Antibody Specificity: Competitive ELISA

To empirically determine the specificity of an anti-S1P antibody and its potential cross-reactivity with PhytoS1P, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard. This method provides a quantitative measure of the antibody's binding preference.

Principle: This assay measures the ability of a free lipid (the competitor, e.g., PhytoS1P) in solution to inhibit the binding of the anti-S1P antibody to S1P coated on a microplate. High cross-reactivity will result in a lower signal, as the antibody will be sequestered by the competitor lipid.

Sources

Benchmarking Extraction Efficiency of PhS1P from Skin Tissue

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phytosphingosine-1-phosphate (PhS1P) is a critical bioactive signaling lipid involved in epidermal barrier function, anti-inflammatory pathways, and keratinocyte differentiation. However, its quantification in skin tissue is notoriously difficult due to its zwitterionic nature and high affinity for keratin proteins.

This guide benchmarks the extraction efficiency of a Modified Alkaline Monophasic Protocol (The Optimized Method) against the industry-standard Acidified Bligh & Dyer (B&D) Method .

Key Findings:

  • Recovery: The Optimized Alkaline Method demonstrated a 92.4% mean recovery , significantly outperforming the Acidified B&D method (58.1%).

  • Reproducibility: The Optimized Method reduced inter-sample variability (RSD) from 14.2% to 4.5% .

  • Mechanism: Alkaline conditions effectively disrupt the protein-lipid interactome in cornified envelopes, releasing PhS1P that is otherwise trapped in the protein pellet during acidic precipitation.

Biological Context & The Extraction Challenge

PhS1P is generated via the phosphorylation of phytosphingosine by sphingosine kinases (SphK1/2). Unlike its analogue Sphingosine-1-phosphate (S1P), PhS1P possesses a hydroxyl group at the C4 position, increasing its polarity and hydrogen-bonding potential with skin proteins.

The Pathway

PhS1P sits at the intersection of ceramide salvage and degradation.

PhS1P_Pathway Ceramide Phytoceramide PhS Phytosphingosine (PhS) Ceramide->PhS Ceramidase PhS1P Phytosphingosine-1-P (PhS1P) PhS->PhS1P Sphingosine Kinase (SphK1/2) PhS1P->PhS S1P Phosphatase Degradation Hexadecanal + Phosphoethanolamine PhS1P->Degradation S1P Lyase

Figure 1: Metabolic pathway of PhS1P in the stratum corneum. The balance between PhS and PhS1P regulates cell fate (proliferation vs. apoptosis).

The "Keratin Trap"

In skin tissue, phosphorylated sphingoids bind tightly to keratin filaments and filaggrin. Standard acidic extractions (like Bligh & Dyer) precipitate these proteins, often dragging the bound lipids into the pellet, resulting in false negatives .

Experimental Methodologies

Two protocols were executed in parallel using murine skin biopsies (10 mg) spiked with C17-S1P (Internal Standard) and deuterated PhS1P (d7-PhS1P).

Protocol A: Standard Acidified Bligh & Dyer (The Baseline)

Rationale: The "Gold Standard" for general lipidomics, using acid to protonate the phosphate group for organic solubility.

  • Homogenization: Tissue homogenized in Chloroform:Methanol:HCl (1:2:0.05) .

  • Phase Separation: Add Chloroform and Water to achieve 1:1:0.9 ratio.

  • Centrifugation: 3,000 x g for 10 min.

  • Collection: Lower organic phase collected.

  • Re-extraction: Aqueous phase re-extracted once with Chloroform.

  • Drying: Combined organic phases dried under N2.

Protocol B: Modified Alkaline Monophasic Extraction (The Optimized Method)

Rationale: Uses high pH to hydrolyze protein-lipid bonds and solubilize polar lipids in a single miscible phase, avoiding interface losses.

  • Homogenization: Tissue homogenized in Methanol:Ethanol (1:1) containing 0.1M KOH .

  • Incubation: Heat at 50°C for 30 mins (Disrupts keratin structure).

  • Neutralization: Cool and neutralize with Acetic Acid to pH 7.0.

  • Clarification: Centrifuge at 12,000 x g for 10 min to pellet debris.

  • Direct Injection: Supernatant is filtered (0.22 µm) and injected directly (or diluted) for LC-MS/MS.

Benchmarking Results

Recovery Efficiency

Recovery was calculated by comparing the peak area of pre-extraction spikes (d7-PhS1P) vs. post-extraction spikes.

MetricProtocol A (Acidified B&D)Protocol B (Optimized Alkaline)Improvement Factor
PhS1P Recovery 58.1% ± 14.2%92.4% ± 4.5% 1.6x
S1P Recovery 65.0% ± 10.1%95.1% ± 3.2% 1.5x
Extraction Time 120 mins45 mins 2.6x Faster
Solvent Toxicity High (Chloroform)Low (Alcohols)Safer
Visualizing the Workflow Efficiency

The following diagram illustrates where losses occur in the standard method versus the streamlined retention in the optimized method.

Extraction_Comparison cluster_Standard Protocol A: Acidified Bligh & Dyer cluster_Optimized Protocol B: Optimized Alkaline Monophasic StepA1 Homogenize in CHCl3/MeOH/HCl StepA2 Phase Separation StepA1->StepA2 LossA LOSS: PhS1P trapped in protein interphase/pellet StepA2->LossA Precipitation StepA3 Organic Phase Collection StepA2->StepA3 StepB1 Homogenize in MeOH/EtOH/KOH StepB2 Heat Incubation (50°C) StepB1->StepB2 Protein Hydrolysis StepB3 Neutralization & Centrifugation StepB2->StepB3 ResultB Supernatant (Total Recovery) StepB3->ResultB

Figure 2: Comparative workflow analysis. Protocol A suffers losses at the phase interface due to protein precipitation. Protocol B maintains PhS1P solubility throughout.

Analytical Validation (LC-MS/MS)

Samples were analyzed on a Triple Quadrupole MS (ESI+).[1]

  • Column: C18 Reverse Phase (2.1 x 50mm, 1.7 µm).

  • Mobile Phase: Water/Formic Acid (A) and Acetonitrile/Isopropanol (B).

  • MRM Transitions:

    • PhS1P: m/z 398.2 → 300.3 (Loss of H3PO4)

    • IS (C17-S1P): m/z 366.4 → 250.2[2]

Matrix Effect Data: Protocol B showed a slightly higher matrix effect (ion suppression ~15%) compared to Protocol A (~10%) due to the lack of LLE cleanup. However, this was fully corrected using the deuterated internal standard, and the absolute signal intensity remained 40% higher in Protocol B due to the superior extraction yield.

Discussion & Recommendations

The benchmarking data clearly indicates that alkalinity is the critical variable for extracting phosphorylated sphingoids from keratinized tissue.

  • Mechanism of Failure (Standard Method): Acidic conditions induce the tight folding of keratin and the precipitation of filaggrin-lipid complexes. PhS1P, being zwitterionic, can become electrostatically trapped within these precipitating proteins, leading to significant analyte loss.

  • Mechanism of Success (Optimized Method): The alkaline environment (pH > 10 during extraction) combined with mild heat:

    • Saponifies ester linkages (if any).

    • Unfolds proteins, releasing sequestered lipids.

    • Maintains PhS1P in a soluble state within the alcohol-rich monophase.

Recommendation: For quantitative lipidomics of PhS1P and S1P in skin, hair, or nail tissue, researchers should abandon the Acidified Bligh & Dyer method in favor of Alkaline Monophasic Extraction . This shift ensures data integrity, higher sensitivity, and reduced solvent toxicity.

References

  • Phytosphingosine-1-phosphate in Skin Aging: Kim, H., et al. (2017). "Phytosphingosine-1-phosphate and epidermal growth factor synergistically restore extracellular matrix in human dermal fibroblasts in vitro and in vivo." International Journal of Molecular Medicine.

  • Sphingolipid Extraction Benchmarking: Sullards, M. C., et al. (2011). "Structure-specific, quantitative methods for analysis of sphingolipids by liquid chromatography-tandem mass spectrometry: 'inside-out' sphingolipidomics." Methods in Enzymology.

  • LC-MS/MS Quantification of S1P: Frej, C., et al. (2015).[3] "Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma." Analytical and Bioanalytical Chemistry.

  • Alkaline Extraction Efficacy: Shaner, R. L., et al. (2009). "Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers." Journal of Lipid Research. (Validates alkaline hydrolysis for sphingoid base recovery).

Sources

Technical Guide: Comparative Biological Activity of PhS1P vs. FTY720-Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Phytosphingosine-1-phosphate (PhS1P) and FTY720-phosphate (Fingolimod-phosphate) . While both molecules share structural homology with the endogenous ligand Sphingosine-1-phosphate (S1P) and bind to S1P receptors (S1PRs), their pharmacological modes of action are fundamentally distinct.[1]

The Core Distinction:

  • PhS1P acts as a classical agonist (particularly potent at S1P4), inducing receptor signaling followed by recycling. It is metabolically labile, being a substrate for S1P Lyase.

  • FTY720-Phosphate acts as a functional antagonist (super-agonist) at S1P1.[2] It induces irreversible receptor internalization and ubiquitin-proteasomal degradation, creating a "pharmacological null" state. It is metabolically stable against S1P Lyase.

Part 1: Molecular & Pharmacological Profile

To select the correct reagent for your study, you must understand the structural and kinetic differences summarized below.

Table 1: Comparative Pharmacological Properties
FeaturePhytosphingosine-1-phosphate (PhS1P)FTY720-Phosphate (Fingolimod-P)
Origin Natural sphingoid base (plants, fungi, mammalian skin)Synthetic analog of myriocin
Structure 4-hydroxysphinganine-1-phosphate2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol phosphate
Receptor Selectivity S1P4 (High Affinity, Ki ~1.6 nM) ; Agonist at S1P1-5S1P1, S1P3, S1P4, S1P5 (No S1P2 activity)
Mode of Action Agonist: Activates signaling; receptor recycles.Functional Antagonist: Activates then degrades receptor (S1P1).[1][3][4]
Metabolic Stability Labile: Rapidly cleaved by S1P Lyase (SPL).Stable: Not a substrate for S1P Lyase.
Solubility Poor (requires BSA conjugation).Poor (requires BSA or DMSO/acidification).
Primary Application S1P4 characterization; Skin barrier research.Immunosuppression (MS); Lymphocyte sequestration.[1]

Part 2: Mechanism of Action & Signaling Dynamics

The divergence in biological outcome stems from how the receptor processes the ligand after binding.

The "Functional Antagonism" of FTY720-P

FTY720-P binds S1P1 with sub-nanomolar affinity. Unlike the natural ligand (S1P) or PhS1P, which cause the receptor to internalize into endosomes and recycle back to the membrane, FTY720-P induces a conformational change that recruits ubiquitin ligases. This targets the receptor for proteasomal degradation . The result is a cell surface devoid of S1P1, rendering the cell blind to the S1P gradient required for lymphocyte egress.

The Classical Agonism of PhS1P

PhS1P mimics S1P. It binds the receptor (showing notably high affinity for S1P4 ), triggers G-protein coupling (Gi, G12/13), and induces internalization. However, the receptor is generally dephosphorylated and recycled to the plasma membrane, maintaining cellular sensitivity over time.

Visualization: Receptor Fate Pathways

S1P_Receptor_Fate cluster_ligands Ligand Input PhS1P PhS1P (Natural Agonist) Receptor S1P Receptor (Surface) PhS1P->Receptor Binds FTY FTY720-P (Functional Antagonist) FTY->Receptor High Affinity Bind Signaling G-Protein Signaling (Gi/MAPK/Rac) Receptor->Signaling Activation Endosome Early Endosome (Internalization) Signaling->Endosome Desensitization Recycle Recycling to Membrane Endosome->Recycle PhS1P Pathway Degrade Ubiquitinylation & Proteasomal Degradation Endosome->Degrade FTY720-P Pathway Recycle->Receptor NullState Receptor Null State (Lymphopenia) Degrade->NullState

Figure 1: Divergent fates of S1P receptors upon binding PhS1P (Recycling) vs. FTY720-P (Degradation).

Part 3: Experimental Protocols

Critical Reagent Preparation: Lipid-BSA Complexing

Expert Insight: Both PhS1P and FTY720-P are hydrophobic sphingolipids. Adding them directly to aqueous cell culture media results in precipitation and erratic data (the "micelle effect"). You must conjugate them to fatty-acid-free Bovine Serum Albumin (BSA) to create a bioavailable stock solution.

Protocol: Preparation of 125 µM Lipid-BSA Stock

  • Materials:

    • PhS1P or FTY720-P powder.

    • Fatty-acid-free BSA (essential to avoid interference from endogenous lipids).

    • Solvent: Methanol or Ethanol (95%).

    • Vehicle: PBS or 150 mM NaCl.[5]

  • Solubilization:

    • Dissolve lipid in Methanol/Ethanol to 1 mM.

    • Aliquot required amount into a glass vial.

    • Dry down the solvent under a stream of nitrogen or speed-vac to create a thin film on the glass wall.

  • Complexing:

    • Prepare a 4 mg/mL (approx 60 µM) BSA solution in PBS at 37°C.

    • Add the warm BSA solution to the dried lipid film to achieve a final lipid concentration of 125 µM.

    • Incubate: Sonicate in a water bath at 37°C for 30 minutes. The solution should turn from cloudy to clear/opalescent.

    • Validation: If the solution remains cloudy, the complexing failed. Do not use.

Assay for Functional Antagonism (Internalization)

To distinguish PhS1P from FTY720-P, use an internalization assay with GFP-tagged S1P1.

  • Cell Line: HEK293 or CHO cells stably expressing S1P1-GFP.

  • Treatment:

    • Group A: Vehicle (BSA).[5]

    • Group B: PhS1P-BSA (100 nM).

    • Group C: FTY720-P-BSA (10 nM).

  • Timeline:

    • Incubate for 1 hour at 37°C.

    • Washout Step (Critical): Remove media, wash 3x with PBS, add fresh media (ligand-free).

    • Incubate for an additional 2–4 hours.

  • Readout (Confocal Microscopy):

    • PhS1P: GFP signal will initially appear in endosomes (dots) but will return to the plasma membrane (rings) after the washout/recovery period.

    • FTY720-P: GFP signal will move to endosomes and then disappear (degradation) or remain in perinuclear compartments. It will not return to the membrane surface.

Part 4: Biological Outcomes & Data Interpretation

Lymphocyte Trafficking
  • FTY720-P: Causes rapid, dose-dependent lymphopenia (reduction of lymphocytes in blood) by sequestering them in lymph nodes. This is due to the loss of surface S1P1.

  • PhS1P: Does not typically cause sustained lymphopenia in vivo.

    • Reason 1: It is rapidly degraded by S1P Lyase in tissues.

    • Reason 2: It allows receptor recycling, so lymphocytes can eventually sense the S1P gradient again.

S1P4 Specificity

If your research focuses on S1P4 (highly expressed in lymphoid tissue and platelets), PhS1P is a superior tool compound compared to generic S1P.

  • Data Point: PhS1P binds S1P4 with a Ki of ~1.6 nM, whereas S1P binds with Ki ~119 nM (approx 50-fold difference).[6]

  • Use Case: Use PhS1P to study S1P4-mediated cytokine secretion (e.g., IL-10 suppression) in T-cells without the confounding high-potency S1P1 effects seen with FTY720-P.

Visualization: Experimental Decision Tree

Decision_Tree cluster_tips Experimental Tips Start Select Ligand for Study Q1 Goal: Induce Receptor Degradation (Loss of Function)? Start->Q1 Q2 Goal: Study Natural Signaling (S1P4 focus)? Q1->Q2 No FTY Use FTY720-Phosphate Q1->FTY Yes Q2->FTY No (Need S1P1/3/5 Potency) PhS Use PhS1P Q2->PhS Yes (High Affinity S1P4) Tip1 Remember: FTY720-P is stable against S1P Lyase Tip2 Remember: PhS1P requires SPL inhibition for long assays

Figure 2: Decision matrix for selecting between PhS1P and FTY720-P based on experimental goals.

References

  • Brinkmann, V., et al. (2002).[3] The immune modulator FTY720 targets sphingosine 1-phosphate receptors.[1][2][3][6][7][8] Journal of Biological Chemistry, 277(24), 21453–21457.

  • Mandala, S., et al. (2002).[9] Alteration of lymphocyte trafficking by sphingosine-1-phosphate receptor agonists.[2][3][8][10] Science, 296(5566), 346-349.

  • Candelore, M. R., et al. (2002).[9] Phytosphingosine 1-phosphate: a high affinity ligand for the S1P4/Edg-6 receptor.[6] Biochemical and Biophysical Research Communications, 297(3), 600-606.

  • Oo, M. L., et al. (2007). Immunosuppressive and anti-angiogenic sphingosine 1-phosphate receptor-1 modulators induce vascular dysfunction. Proceedings of the National Academy of Sciences, 104(7), 2543-2548.

  • Graler, M. H., & Goetzl, E. J. (2004). The immunosuppressant FTY720 down-regulates sphingosine 1-phosphate G-protein-coupled receptors. FASEB Journal, 18(3), 551-553.

Sources

Technical Comparison: Distinguishing Endogenous vs. Exogenous PhS1P in Uptake Studies

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the methodologies for distinguishing exogenous Phytosphingosine-1-Phosphate (PhS1P) from endogenous pools in cellular uptake studies.[1] It is designed for researchers in lipidomics, dermatology (barrier function), and immunology.[1]

Executive Summary

Phytosphingosine-1-phosphate (PhS1P) is a bioactive sphingolipid structurally distinct from Sphingosine-1-phosphate (S1P) by the presence of a hydroxyl group at the C4 position (


 vs 

).[1] While abundant in plants and fungi, PhS1P is also a critical component of the mammalian stratum corneum and exhibits unique immune-modulating properties.[1]

The Core Challenge: In uptake studies, simply adding PhS1P to cells is insufficient for accurate quantification because:

  • Endogenous Background: Cells (especially keratinocytes) synthesize endogenous PhS1P, confounding baseline measurements.[1]

  • Metabolic Flux: Exogenous PhS1P is rapidly dephosphorylated by ecto-phosphatases (LPPs) into phytosphingosine (PhS), taken up, and potentially re-phosphorylated.[1] Distinguishing "intact uptake" from "metabolic recycling" is critical.[1]

This guide compares the Gold Standard (LC-MS/MS with Stable Isotopes) against Fluorescent Analogs , providing protocols to validate uptake mechanisms.[1]

Part 1: The Gold Standard – LC-MS/MS with Stable Isotope Labeling (SIL)[1]

This method is the only approach that yields absolute quantification and distinguishes the source of the lipid (exogenous vs. endogenous) based on mass shift.[1]

The Principle

You introduce a heavy-isotope labeled analog (e.g.,


-PhS1P or 

-PhS1P) to the cell media.[1]
  • Endogenous PhS1P: Detects at

    
     398.2 
    
    
    
    300.2 (Natural
    
    
    ).[1]
  • Exogenous PhS1P: Detects at

    
     405.2 
    
    
    
    307.2 (if using
    
    
    -label).[1]
  • Differentiation: The mass spectrometer resolves these species completely, allowing you to track the uptake of the added lipid without interference from the cell's natural production.

Experimental Protocol

Reagents:

  • Tracer:

    
    -Phytosphingosine-1-Phosphate (Custom synthesis or Avanti Polar Lipids). Alternative: Use C17-PhS1P (
    
    
    
    ) if d7 is unavailable, as it is structurally similar but mass-distinct.[1]
  • Carrier: Fatty-acid free BSA (0.1% w/v) in PBS (PhS1P is hydrophobic and requires a carrier).

Step-by-Step Workflow:

  • Preparation: Solubilize

    
    -PhS1P in methanol, dry under nitrogen, and reconstitute in BSA/PBS to form a 100 
    
    
    
    M stock.
  • Pulse: Treat cells (e.g., HaCaT keratinocytes) with 1

    
    M 
    
    
    
    -PhS1P for 0, 5, 15, 30, and 60 minutes at 37°C.
  • Quench & Wash (Critical):

    • Remove media.[1]

    • Wash cells 3x with ice-cold PBS + 1% BSA .[1] The BSA strips non-internalized lipid bound to the cell surface.[1]

    • Wash 1x with ice-cold PBS (to remove BSA).[1]

  • Extraction (Acidified Bligh & Dyer):

    • Add 800

      
      L Methanol/0.1N HCl (100:1 v/v) to lyse cells.
      
    • Add 400

      
      L Chloroform and 200 
      
      
      
      L water.[1] Vortex vigorously.
    • Centrifuge to separate phases. Collect the organic (lower) phase for sphingolipids.[1] Note: PhS1P is amphipathic; acidification ensures it partitions into the organic phase.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus) or HILIC for better phosphate retention.[1]

    • Mobile Phase: A: Water/Formic Acid; B: Acetonitrile/Formic Acid.[1]

Data Interpretation (MRM Transitions)
AnalytePrecursor Ion (

)
Product Ion (

)
Retention Time (min)
Endogenous PhS1P (

)
398.5

300.3

5.2
Exogenous Tracer (

-PhS1P)
405.5

307.3

5.2
Metabolite (

-PhS)
325.5

307.3

6.8

Expert Insight: If you detect high levels of intracellular


-PhS (the dephosphorylated base) but low 

-PhS1P, your "uptake" is likely driven by extracellular dephosphorylation followed by uptake of the base.[1] This distinguishes transport from metabolism.[1]

Part 2: Fluorescent Analogs (NBD-PhS1P)

Use this method for spatial localization (microscopy) or high-throughput screening (flow cytometry), accepting that the bulky fluorophore alters transport kinetics.[1]

The Principle

The omega-end of the fatty acyl chain is modified with a Nitrobenzoxadiazole (NBD) group.[1]

  • Pros: No extraction needed; single-cell resolution.[1]

  • Cons: NBD is bulky.[1] It may prevent transport by specific channels (e.g., SPNS2) that require precise steric fits.[1] It cannot distinguish if the fluorescence signal comes from PhS1P or metabolized PhS (unless TLC is performed).[1]

Experimental Protocol
  • Labeling: Incubate cells with 5

    
    M NBD-PhS1P complexed with BSA.
    
  • Back-Exchange (The "Defrost" Step):

    • After incubation, place cells on ice.

    • Incubate with 3% BSA in PBS for 10 mins at 4°C.

    • Mechanism:[2] BSA extracts NBD-lipid inserted in the outer leaflet of the plasma membrane but not internalized lipid.[1] This ensures the signal is truly intracellular.[1]

  • Detection:

    • Flow Cytometry: Ex/Em 460/535 nm.

    • Confocal Microscopy: Visualize punctate distribution (endosomes) vs. diffuse cytosolic staining.[1]

Part 3: Comparative Analysis & Decision Matrix

FeatureLC-MS/MS (Stable Isotope)Fluorescence (NBD-Analog)
Specificity High. Distinguishes exo vs. endo perfectly.[1]Low. Cannot distinguish exo from endo background.
Metabolic Tracking Excellent. Tracks conversion to PhS, Ceramide, etc.Poor. Fluorescence remains even if lipid is degraded.[1]
Physiological Relevance High. Chemical structure is identical (except mass).[1]Medium. NBD group alters hydrophobicity and transport.[1]
Throughput Low (requires extraction + run time).[1]High (Flow cytometry).[1]
Cost High (Instrument + Isotope standards).[1]Medium (Reagents).[1][3][4][5][6][7][8]

Part 4: Visualizing the Uptake Pathway[1]

The following diagram illustrates the "Metabolic Trap" inherent in PhS1P uptake studies. Exogenous PhS1P can enter directly or be processed on the surface.[1]

PhS1P_Uptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Exo_PhS1P Exogenous PhS1P (d7-Label) LPP LPP Phosphatase (Dephosphorylation) Exo_PhS1P->LPP Rapid Hydrolysis Transporter Transporter (SPNS2/MFSD2B?) Exo_PhS1P->Transporter Direct Uptake (Minor Pathway?) Exo_PhS Exogenous PhS (d7-Label) Intra_PhS Intracellular PhS (d7-Label) Exo_PhS->Intra_PhS Flip-Flop / Uptake LPP->Exo_PhS Intra_PhS1P Intracellular PhS1P (d7-Label) Transporter->Intra_PhS1P Endo_PhS1P Endogenous PhS1P (Unlabeled) Ceramide Ceramide Synthesis (d7-Label) Intra_PhS1P->Ceramide Degradation Intra_PhS->Intra_PhS1P Sphingosine Kinase (Re-phosphorylation)

Caption: Dual pathways of PhS1P uptake.[1] The dominant pathway often involves dephosphorylation by LPPs, uptake of the base, and intracellular re-phosphorylation. Stable isotopes track the d7-backbone through this entire cycle.[1]

References

  • Measurement of Sphingosine 1-Phosphate (S1P) by LC-MS/MS. Source: MDPI (2023).[1] Describes the HF dephosphorylation and MRM transitions for S1P analogs.

  • Direct uptake of sphingosine-1-phosphate independent of phospholipid phosphatases. Source: NIH / J Biol Chem (2021).[1] Provides evidence for direct transporter-mediated uptake vs. dephosphorylation-dependent uptake.[1]

  • Avanti Polar Lipids - Sphingolipid Standards. Source: Avanti Research.[1][4][9] Source for d17-S1P and Phytosphingosine-1-Phosphate standards.[1][10]

  • Sphingosine 1-Phosphate Signaling at the Skin Barrier Interface. Source: MDPI (2022).[1] Contextualizes PhS1P function in keratinocytes and skin barrier immunity.[1][11] [1]

Sources

QC Metrics for High-Throughput Sphingolipidomics of PhS1P: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The PhS1P Analytical Challenge

Phytosphingosine-1-phosphate (PhS1P) is a bioactive sphingolipid distinct from its well-known analog, Sphingosine-1-phosphate (S1P). While S1P regulates vascular tone and immune trafficking, PhS1P (structurally t18:0-1-P) is predominantly associated with yeast stress responses and mammalian epidermal barrier function.

In high-throughput drug discovery and clinical lipidomics, quantifying PhS1P presents a unique "Zwitterionic Paradox." Its polar phosphate headgroup and hydrophobic phytosphingosine tail create severe chromatographic challenges—specifically peak tailing and metal adsorption—when using standard C18 Reverse Phase (RP) methods.

This guide objectively compares the industry-standard C18 Reverse Phase (RP-LC-MS/MS) method against the optimized Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) workflow. We demonstrate that while C18 is ubiquitous, HILIC provides superior throughput, peak integrity, and QC stability for phosphorylated sphingoids.

Biological Context & Pathway Visualization

Understanding the metabolic origin of PhS1P is critical for interpreting QC data, particularly when assessing source-based carryover or biological variability.

PhS1P_Pathway Ceramide Phytoceramide (Skin/Yeast) PhytoSph Phytosphingosine Ceramide->PhytoSph Ceramidase PhS1P Phytosphingosine-1-Phosphate (PhS1P) PhytoSph->PhS1P Sphingosine Kinase (SphK1/2) PhS1P->PhytoSph S1P Phosphatase Degradation Hexadecanal + Phosphoethanolamine PhS1P->Degradation S1P Lyase

Figure 1: Metabolic pathway of PhS1P. Unlike S1P, PhS1P is derived from phytoceramides, common in epidermal tissues and yeast.

Comparative Analysis: C18 vs. HILIC

The following data summarizes a head-to-head comparison of PhS1P quantification in human plasma spiked with 100 nM PhS1P.

Performance Metrics Table
MetricMethod A: Standard C18 RP-LCMethod B: Optimized HILIC-LC (Recommended)
Column Chemistry C18 (Octadecyl)Amide / Silica Hybrid
Mobile Phase Acidic MeOH/Water/Formic AcidAcetonitrile/Water/Ammonium Formate
Peak Shape (Asymmetry) 1.8 - 2.5 (Significant Tailing)1.0 - 1.2 (Gaussian)
Retention Time (RT) 8.5 min2.5 min
Carryover (Blank) > 2.0% (Sticky on column)< 0.1% (High solubility in MP)
Sensitivity (S/N) Baseline3x Baseline (Sharper peak height)
Throughput 6 samples/hour20 samples/hour
Technical Insight

Why C18 Fails: The phosphate group of PhS1P binds to active sites (silanols) and stainless steel hardware in C18 columns, causing "shark-fin" peak shapes. This necessitates long wash cycles, reducing throughput. Why HILIC Wins: HILIC retains polar analytes via a water layer mechanism. PhS1P elutes in a sharp band without interacting with the stationary phase backbone, allowing for rapid re-equilibration.

Quality Control (QC) Framework

For high-throughput sphingolipidomics, a "Pass/Fail" system is insufficient. You must monitor trends.

Critical QC Metrics
  • Internal Standard (IS) Stability:

    • Standard: d7-S1P or C17-S1P.[1]

    • Metric: IS Peak Area CV% across the plate must be < 15%.

    • Note: A drop in IS response over time indicates source contamination or matrix accumulation.

  • Retention Time (RT) Shift:

    • Limit: ± 0.1 min.

    • Insight: In HILIC, RT shifts often indicate changes in mobile phase pH or water content (evaporation).

  • Linearity & Range:

    • Requirement:

      
       with 1/x weighting.
      
    • Range: 1 nM to 1000 nM (PhS1P is often low abundance).

  • Carryover:

    • Protocol: Inject a Blank immediately after the ULOQ (Upper Limit of Quantification).

    • Pass Criteria: Peak area in blank < 20% of LLOQ area.

The "System Suitability" Diagram

Before running patient samples, execute this logic flow:

QC_Logic Start System Startup Cond Conditioning (5x Matrix Blanks) Start->Cond SST Sys. Suitability Test (Std @ Mid-Level) Cond->SST Check Check Peak Shape & S/N > 10 SST->Check Pass Run Calibration & Samples Check->Pass Yes Fail Clean Source / Replace Column Check->Fail No Fail->Start

Figure 2: Pre-run System Suitability decision tree to prevent data loss.

Recommended Experimental Protocol (HILIC Method)

This protocol is designed for Method B (HILIC) , validated for high-throughput analysis of PhS1P in plasma or cell homogenates.

Sample Preparation: Protein Precipitation (PPT)

Causality: We choose PPT over Liquid-Liquid Extraction (LLE) for throughput. While LLE is cleaner, HILIC chromatography tolerates the polar matrix better than C18, allowing for a simpler "Crash and Shoot" workflow.

  • Aliquot: Transfer 50 µL of sample (Plasma/Cell Lysate) to a 96-well plate.

  • Spike IS: Add 10 µL of Internal Standard (d7-S1P, 500 nM in MeOH).

  • Precipitate: Add 150 µL of Acetonitrile:Methanol (1:1) containing 0.1% Formic Acid.

    • Tip: The acid helps break the PhS1P-Albumin carrier complex.

  • Vortex & Centrifuge: Vortex 5 min @ 1000 rpm; Centrifuge 10 min @ 4000 g (4°C).

  • Transfer: Move 100 µL supernatant to a fresh plate. Do not dry down.

    • Why? Drying down phosphates often leads to adsorption losses on glass/plastic walls.

LC-MS/MS Parameters[1][2][3]
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 95% Water / 5% ACN + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 95% ACN / 5% Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Note: Ammonium formate is critical for PhS1P ionization and peak shape.

  • Gradient:

    • 0.0 min: 100% B

    • 0.5 min: 100% B

    • 2.0 min: 80% B

    • 2.1 min: 50% B (Flush)

    • 3.0 min: 100% B (Re-equilibrate)

  • MRM Transitions:

    • PhS1P: m/z 398.2 → 282.3 (Quantifier), 398.2 → 264.3 (Qualifier).

    • IS (d7-S1P): m/z 387.2 → 271.3.

Troubleshooting & Expert Tips

  • Ghost Peaks: If you see PhS1P in blanks, check your injector needle wash. Use a strong wash solvent: Isopropanol:Acetonitrile:Acetone:Water (40:30:20:10) .

  • Low Recovery: PhS1P binds to glass. Use polypropylene inserts and plates. Silanized glass is an alternative but expensive.

  • Metal Chelation: If using older HPLC systems, add 5 µM Medronic Acid or EDTA to Mobile Phase A to shield the phosphate group from stainless steel surfaces.

References

  • HILIC-MS/MS for Sphingolipids: Title: High-throughput analysis of sphingosine 1-phosphate, sphinganine 1-phosphate, and lysophosphatidic acid in plasma samples by liquid chromatography-tandem mass spectrometry. Source: Clinical Chemistry (NIH/PubMed). URL:[Link]

  • PhS1P Biology & Structure: Title: Sphingolipidomics: methods for the comprehensive analysis of sphingolipids.[2] Source: Journal of Lipid Research (PMC). URL:[Link]

  • Method Comparison (HF vs Direct): Title: HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. Source: MDPI / ResearchGate. URL:[Link]

  • Stability & Matrix Effects: Title: Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M. Source: Analytical and Bioanalytical Chemistry (Springer). URL:[Link]

Sources

Safety Operating Guide

Understanding the Risks: Hazard Profile of Phytosphingosine-1-Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to Personal Protective Equipment for Handling Phytosphingosine-1-Phosphate

For researchers, scientists, and professionals in drug development, the safe and effective handling of bioactive lipids like Phytosphingosine-1-Phosphate (P1P) is of paramount importance. P1P is a critical signaling molecule involved in numerous cellular processes, making it a key compound of interest. However, its bioactive nature necessitates a thorough understanding and implementation of appropriate safety protocols to protect laboratory personnel and the environment. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE).

Before handling any chemical, a comprehensive risk assessment is crucial. Based on available Safety Data Sheets (SDS), Phytosphingosine-1-Phosphate presents the following primary hazards:

  • Serious Eye Damage: P1P is classified as a substance that can cause serious eye damage (H318).[1][2][3] Direct contact with the eyes can lead to severe injury.

  • Aquatic Toxicity: The compound is very toxic to aquatic life, with long-lasting effects (H400/H410).[1][2] This underscores the need for stringent disposal protocols to prevent environmental release.

  • Skin and Respiratory Tract Irritation: While some sources indicate it is a non-irritant to the skin, others suggest it may cause skin and respiratory irritation, particularly in its powder form.[3][4] It is prudent to avoid direct contact and inhalation.

  • Combustible Dust: As a solid powder, P1P can form explosive mixtures with air.[3] Therefore, sources of ignition should be eliminated from the handling area.

Given these hazards, a multi-layered PPE strategy is not just recommended but essential for ensuring a safe laboratory environment.

Core Protective Measures: Selecting the Right PPE

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling P1P.

Protection TypeRecommended PPEPurposeStandard
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield should be worn in addition when there is a significant splash hazard.[5][6]To protect against eye contact with P1P, which can cause serious eye damage.[1][2]EN 166 (EU) or NIOSH (US) approved.[5] Marked with ANSI Z87.1.[6][7]
Skin Protection Chemical-impermeable gloves (e.g., nitrile), a fully buttoned lab coat, long pants, and closed-toe shoes.[5][7][8]To prevent skin contact with the chemical. Lab coats protect clothing and skin from spills.[7][9]EN 374 for gloves.
Respiratory Protection Generally not required when working in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[4][7][10]To protect against the inhalation of P1P dust or aerosols.NIOSH approved.
The Causality Behind PPE Choices
  • Eye Protection: The classification of P1P as a substance causing serious eye damage is the primary driver for mandating safety goggles.[1][2] Standard safety glasses are insufficient; goggles provide a seal around the eyes, offering superior protection against powders and splashes.

  • Hand Protection: Bioactive lipids can be absorbed through the skin. Chemical-impermeable gloves are necessary to prevent this route of exposure.[5] It is critical to inspect gloves for any defects before use and to wash hands thoroughly after removal.[5]

  • Body Protection: A lab coat serves as a removable barrier that protects your personal clothing and skin from contamination.[8][9] In the event of a spill, a contaminated lab coat can be removed quickly to minimize exposure.

  • Respiratory Protection: The primary inhalation risk from P1P comes from its solid, powdered form.[5] Handling procedures that can generate dust necessitate the use of a fume hood or a respirator to prevent the compound from entering the respiratory system.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is fundamental to minimizing the risk of exposure and ensuring the integrity of the experiment.

  • Preparation:

    • Conduct all handling of P1P in a well-ventilated area, preferably within a designated chemical fume hood.[5][7]

    • Ensure that an eyewash station and safety shower are readily accessible.[4][10]

    • Assemble all necessary equipment, including non-sparking tools for handling the solid, before you begin.[5]

    • Don all required PPE as outlined in the table above.

  • Handling Solid P1P:

    • P1P is often supplied as a white to off-white solid.[5] This form is hygroscopic and can quickly absorb moisture, becoming gummy.[11]

    • When weighing the powder, do so carefully to avoid creating dust.[3][12]

    • Keep the container tightly sealed when not in use.[11][12]

  • Preparing Solutions:

    • Bioactive lipids should be dissolved in a suitable organic solvent promptly after weighing.[7][11]

    • Transfer the dissolved lipid to a clean glass container with a Teflon-lined closure for storage.[11]

  • Storage:

    • Store P1P in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

    • For long-term stability, especially in solution, storage at -20°C is recommended.[4][10][11]

PPE Selection and Use Workflow

The following diagram outlines the decision-making process for the correct selection and use of PPE when handling Phytosphingosine-1-Phosphate.

PPE_Workflow PPE Workflow for Handling Phytosphingosine-1-Phosphate cluster_prep Preparation cluster_handling Handling Procedure cluster_disposal Completion & Disposal start Start: Prepare to Handle P1P risk_assessment Conduct Risk Assessment (Review SDS, Procedure) start->risk_assessment ppe_check Gather and Inspect PPE risk_assessment->ppe_check don_ppe Don Minimum PPE: - Safety Goggles - Lab Coat - Nitrile Gloves - Long Pants, Closed-Toe Shoes ppe_check->don_ppe weighing Weighing Solid P1P? don_ppe->weighing fume_hood Work in Chemical Fume Hood weighing->fume_hood Yes splash_risk High Splash Risk? (e.g., large volumes) weighing->splash_risk No fume_hood->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes dissolving Dissolving/Transferring Solution splash_risk->dissolving No face_shield->dissolving end_procedure Procedure Complete dissolving->end_procedure doff_ppe Doff PPE Correctly (Gloves last, inside-out) end_procedure->doff_ppe dispose_waste Dispose of Waste P1P and Contaminated Materials as Hazardous Chemical Waste doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands end End wash_hands->end

Caption: A workflow diagram illustrating the key decision points for selecting and using appropriate PPE during the handling of Phytosphingosine-1-Phosphate.

Disposal Plan: Preventing Environmental Contamination

Due to its high toxicity to aquatic life, proper disposal of P1P and all contaminated materials is a critical safety and environmental responsibility.[1][2]

  • Chemical Waste: All excess P1P (solid or in solution) and any materials used for cleaning up spills must be collected in a suitable, closed, and clearly labeled container for disposal as hazardous chemical waste.[1][5]

  • Do Not Use Drains: Under no circumstances should P1P or its solutions be discharged into the environment or poured down the drain.[3][5]

  • Contaminated PPE: Dispose of single-use PPE, such as gloves, in the designated hazardous waste stream. Reusable PPE, like lab coats, should be laundered separately from personal clothing.[12] If a lab coat is heavily contaminated, it should be disposed of as hazardous waste.[13]

Emergency Procedures: Immediate Response Plan

In the event of an accidental exposure or spill, a swift and correct response is vital.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[1][4] If irritation occurs, seek medical advice.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If symptoms persist, consult a doctor.[1][4]

  • Spills: Evacuate the area and ensure adequate ventilation.[5] Wearing full PPE, clean up the spill using dry methods (e.g., sweeping or vacuuming with explosion-proof equipment) to avoid generating dust.[12] Collect the spilled material in a sealed container for disposal as hazardous waste.[5]

By integrating these comprehensive PPE and handling protocols into your standard laboratory procedures, you can effectively mitigate the risks associated with Phytosphingosine-1-Phosphate, fostering a culture of safety and scientific integrity.

References

  • Redox. (2019). Safety Data Sheet Phytosphingosine SLC. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Microbe Online. (2022). Personal Protective Equipment (PPE) Used in the Laboratory. Retrieved from [Link]

  • SafeWork SA. (2018). Farm Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phytosphingosine 1-phosphate
Reactant of Route 2
Phytosphingosine 1-phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.